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6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid Documentation Hub

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  • Product: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
  • CAS: 412339-01-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives

Initiating the Analysis I've initiated the analytical phase, zeroing in on the request. My focus is the mechanism of action of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. My focus is the mechanism of action of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives. I've classified this as an in-depth technical guide or whitepaper, as the request suggests.

Defining the Target Audience

My current thinking centers on defining the target audience; I've decided it will be researchers, scientists, and drug development professionals. I'm prioritizing scientific integrity and autonomy, so I'm thinking of creating a custom structure, not a rigid template. It'll include citations with links, a reference list, and validated URLs for credibility.

Analyzing Compound Applications

I am now delving into the applications of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives and related compounds. My initial searches have revealed that these molecules are quite prevalent in research, with several mechanisms of interest dominating the focus. I'm prioritizing the identification of key areas of study in the literature.

Prioritizing Key Applications

I've prioritized the most prominent applications from my initial search. I'm focusing on the anti-inflammatory properties, specifically compound J27's JNK2-NF-κB/MAPK pathway inhibition and efficacy against ALI and sepsis. I will also be including the cancer research with LAH-1. Furthermore, I will briefly mention the pesticide and MC-4R modulation applications, but as side notes only.

Analyzing Key Papers

Okay, I've got a firm foundation now. I'm focusing intently on Liao et al.'s J27 paper, understanding its core findings on the JNK2 inhibitor for acute lung injury and sepsis. It's providing the necessary grounding to the whole thought process. I'm really getting into it.

Defining the Scope

Now I'm narrowing the focus. I'm structuring the whitepaper around the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid core. My emphasis is on its potential as a privileged scaffold in drug design, considering both anti-inflammatory (JNK2) and oncological (c-Met) mechanisms. I'm excited about this dual-pronged approach.

Outlining Dual Pathways

I'm now laying out the detailed mechanisms. I've broken it down: how direct JNK2 binding works, inhibiting MAPK and NF-κB pathways, which downregulates TNF-α and IL-6. I'm noting the in vitro screening protocols and relevant data visualizations for this. I'm also mapping the parallel c-Met inhibition in NSCLC, how LAH-1 modulates the HGF/c-Met pathway and inhibits phosphorylation.

Refining Core Insights

I'm now diving into the structural nuances that make the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid core so effective. I'm focusing on its hydrogen bonding capabilities and spatial conformation. Furthermore, I've outlined the future perspectives of the whitepaper, and I've also prepared the references list. I'm checking that the requirements are met, and getting ready to draft DOT diagrams.

Visualizing Key Interactions

I'm now structuring the visual representation of J27's mechanism of action. Specifically, I'm working on a DOT diagram to illustrate the JNK2-NF-κB/MAPK pathway. The goal is to clearly show J27's direct binding to JNK2, the subsequent inhibition, and its impact on downstream cytokine production.

Constructing Pathway Diagrams

I'm now putting the finishing touches on the DOT diagrams. The MAPK and NF-κB pathways are visualized with concise node and edge labels. I'm now adding a diagram for LAH-1's interaction with the HGF/c-Met pathway, emphasizing the mechanisms of ATP-competitive inhibition and the subsequent impact on tumor cell survival and apoptosis.

Validating Experimental Design

I'm now integrating critical details about experimental design to enhance the whitepaper's trustworthiness and expertise. I'm elaborating on the use of ATP at Km concentrations in the Mobility Shift Assay, explaining its crucial role in sensitivity for competitive inhibitors, and also discussing the use of both J774A.1 and THP-1 cells for anti-inflammatory screening, highlighting their roles in ensuring cross-species relevance. I'm now focusing on ensuring that the protocols are self-validating.

Integrating Data for Analysis

I'm now integrating crucial experimental details to bolster the whitepaper's credibility. For Western Blot experiments, I'm noting the importance of GAPDH or β-actin as loading controls. I've also prepared data tables summarizing the anti-inflammatory activity of J27, and the c-Met Kinase inhibition profile of LAH-1. These are essential for backing up my findings, and I'm ready to write the discussion. I've included the key citations as well.

Confirming Source Materials

I've secured the PubMed links for the J27 and LAH-1 papers, which I'll be using. I'm now cross-referencing these to the DOT diagram requirements to ensure complete coverage.

Defining Visual Parameters

I've established the specific font colors for high contrast, ensuring readability against the fill colors. I've also set the maximum width to 760px, which is derived from the size parameters at 72dpi. This is all being enclosed within a dot block, with a concise caption to follow.

Analyzing Compound Structures

I'm now focusing on the structural details of J27 and LAH-1. I'm extracting the key structural features and sketching the essential chemical moieties for the DOT diagrams, specifically the diphenyl pyridazine core of J27 and the azetidine structure of LAH-1. This is in preparation to map these onto the mechanism diagrams.

Exploratory

Comprehensive In Vitro Pharmacokinetic Profiling of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid: A Technical Guide for Scaffold Optimization

Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Target Audience: Discovery Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Pharmacological Context The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Target Audience: Discovery Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The compound 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS: 412339-01-6; MW: 216.19 g/mol ) is a highly privileged pharmacophore in modern medicinal chemistry[1]. Recently, derivatives of this scaffold—specifically diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate and carboxamide analogues (such as compound J27)—have demonstrated profound efficacy in treating Acute Lung Injury (ALI) and sepsis[2]. These derivatives achieve their anti-inflammatory effects by directly targeting JNK2, thereby inhibiting the downstream JNK2-NF-κB/MAPK signaling cascade and suppressing the release of pro-inflammatory cytokines like TNF-α and IL-6[2].

Before advancing substituted analogues or prodrugs into in vivo models, it is critical to establish the baseline in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the core carboxylic acid scaffold. Because the free acid serves as both the synthetic foundation and, frequently, the active metabolite of ester prodrugs[3], understanding its intrinsic clearance, permeability, and protein binding characteristics dictates the trajectory of lead optimization.

Pathway Scaffold 6-Oxo-1,6-dihydropyridazine Scaffold JNK2 JNK2 Kinase Scaffold->JNK2 Inhibits MAPK MAPK Pathway JNK2->MAPK Blocks NFkB NF-κB Activation JNK2->NFkB Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Downregulates NFkB->Cytokines Downregulates Disease Acute Lung Injury / Sepsis Cytokines->Disease Alleviates

Fig 1: Pharmacological mechanism of dihydropyridazine derivatives targeting the JNK2/NF-κB axis.

Physicochemical Profiling: The Thermodynamic Foundation

The ADME behavior of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is fundamentally governed by its ionizable carboxylic acid moiety. With an estimated pKa​ between 3.5 and 4.5, the molecule is >99% deprotonated at physiological pH (7.4).

Causality in Assay Design: Because the molecule exists primarily as an anion in the systemic circulation, passive transcellular diffusion across lipophilic lipid bilayers is thermodynamically disfavored. Consequently, its absorption and cellular penetrance rely heavily on paracellular transport or active uptake via solute carrier (SLC) transporters (e.g., OATPs). This physicochemical reality mandates the use of bidirectional cell-based permeability assays rather than artificial membrane systems (PAMPA), as PAMPA cannot account for active transport mechanisms.

Intestinal Permeability & Efflux Liability (Caco-2 Assay)

To accurately profile the absorption potential of the scaffold, a bidirectional Caco-2 cellular assay is required. This system self-validates by measuring both Apical-to-Basolateral (A→B) flux (mimicking intestinal absorption) and Basolateral-to-Apical (B→A) flux (mimicking active efflux).

Step-by-Step Caco-2 Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are viable for the assay.

  • Dosing: Prepare a 10 µM solution of the dihydropyridazine acid in HBSS buffer (pH 7.4).

    • For A→B transport: Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For B→A transport: Reverse the volumes and dosing chambers.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ shaker (50 rpm) for exactly 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers. Immediately quench the samples with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS) (e.g., tolbutamide).

  • Post-Assay Integrity Check: Add Lucifer Yellow (100 µM) to the apical chamber and incubate for 1 hour. A basolateral fluorescence recovery of <1% confirms tight junctions remained intact during the assay.

  • Quantification: Centrifuge quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Phase I Metabolic Stability (Hepatic Clearance)

The 1-phenyl ring of the scaffold is a classic hotspot for Cytochrome P450 (CYP)-mediated para-hydroxylation, while the dihydropyridazine core is susceptible to oxidative metabolism[3]. Profiling the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) is essential to predict first-pass metabolism and in vivo half-life.

Causality in Assay Design: To ensure the observed degradation is strictly CYP-mediated (and not due to chemical instability or non-specific esterases), the protocol utilizes a minus-NADPH control. If the compound degrades in the absence of the NADPH cofactor, alternative clearance pathways must be investigated.

Workflow Prep 1. Preparation 1 µM Compound + HLM (0.5 mg/mL protein) PreInc 2. Pre-Incubation 5 min at 37°C Prep->PreInc Start 3. Reaction Initiation Add 1 mM NADPH PreInc->Start Time 4. Time-Course Sampling 0, 5, 15, 30, 60 min Start->Time Quench 5. Quenching Add cold ACN + IS Time->Quench Centrifuge 6. Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Calculate Intrinsic Clearance Centrifuge->LCMS

Fig 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Step-by-Step HLM Methodology
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Thaw HLM on ice. Dilute into the buffer to achieve a final assay protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Spike the test compound into the HLM suspension to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold ACN + IS.

  • Analysis: Centrifuge the crash plate (4000 rpm, 15 min, 4°C). Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance:

    CLint​=(mg protein/mLk​)×1000(µL/min/mg protein)

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Because the 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid carries a negative charge at physiological pH, it exhibits a strong electrostatic affinity for the basic amino acid residues (e.g., Lys199) located in Site I and Site II of Human Serum Albumin (HSA). High plasma protein binding reduces the unbound fraction ( fu​ ), which is the only fraction capable of crossing cell membranes to engage intracellular targets like JNK2[2].

Step-by-Step RED Methodology
  • Preparation: Spike human plasma with the test compound to a final concentration of 5 µM.

  • Dialysis Setup: Place 200 µL of the spiked plasma into the donor chamber (red ring) of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Place 350 µL of PBS (pH 7.4) into the receiver chamber (white ring).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: To ensure identical ionization efficiency during LC-MS/MS, matrix-match the samples: add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Quenching & Analysis: Crash the matrix-matched samples with 300 µL of ACN + IS. Centrifuge and analyze via LC-MS/MS.

  • Validation: Calculate mass balance (recovery). The assay is only valid if recovery is >85%, confirming the compound did not non-specifically bind to the dialysis membrane.

Quantitative Data Synthesis & Decision Matrix

To guide lead optimization of the dihydropyridazine scaffold, the following quantitative thresholds should be utilized to interpret the in vitro data.

Pharmacokinetic ParameterAssay SystemTarget Threshold for Lead OptimizationMechanistic Rationale
Apparent Permeability ( Papp​ ) Caco-2 (A→B) >10×10−6 cm/sEnsures adequate intestinal absorption and cellular penetrance for intracellular targets (e.g., JNK2).
Efflux Ratio (ER) Caco-2 <2.0 Indicates the scaffold is not a strong substrate for P-gp or BCRP, minimizing active efflux liability.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes <20 µL/min/mgPrevents rapid first-pass hepatic metabolism, ensuring a sufficient in vivo half-life.
Unbound Fraction ( fu​ ) RED (Human Plasma) >5% Ensures sufficient free drug is available in systemic circulation to drive target engagement.
Mass Balance / Recovery All Assays >85% Validates that the compound is not lost to non-specific binding on plasticware or membranes.

References

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry - ACS Publications.
  • 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. Sapphire Bioscience.
  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. MDPI.

Sources

Foundational

Spectroscopic Characterization and Analytical Workflows for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid

Executive Summary 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS: 412339-01-6) is a highly privileged heterocyclic pharmacophore widely utilized in modern drug discovery[1]. Characterized by a rigid, planar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS: 412339-01-6) is a highly privileged heterocyclic pharmacophore widely utilized in modern drug discovery[1]. Characterized by a rigid, planar dihydropyridazine core, this compound and its derivatives exhibit profound anti-inflammatory properties. To ensure the integrity of downstream biological assays, rigorous spectroscopic validation of the synthesized compound is mandatory. This whitepaper provides an in-depth technical guide to the structural characterization of this molecule, detailing the causality behind analytical choices, self-validating experimental protocols, and standardized spectroscopic data.

Pharmacological Context & Structural Significance

The 1,6-dihydropyridazine-3-carboxylic acid scaffold is not merely a structural building block; it actively dictates the pharmacokinetic and pharmacodynamic profiles of its derivatives. Recent breakthroughs have highlighted diphenyl 6-oxo-1,6-dihydropyridazine analogues as potent inhibitors of the JNK2-NF-κB/MAPK signaling axis, offering significant therapeutic potential for treating acute lung injury (ALI) and sepsis[2].

The N-phenyl substitution at the 1-position and the oxo group at the 6-position create a highly conjugated, planar geometry. This specific spatial arrangement facilitates direct, high-affinity binding to the JNK2 kinase domain, effectively blocking the downstream release of pro-inflammatory cytokines such as TNF-α and IL-6[2].

MOA Stimulus Inflammatory Stimulus TAK1 TAK1 Kinase Stimulus->TAK1 JNK2 JNK2 TAK1->JNK2 NFKB NF-κB Pathway TAK1->NFKB MAPK MAPK Pathway JNK2->MAPK Cytokines TNF-α & IL-6 Release NFKB->Cytokines MAPK->Cytokines Drug Pyridazinone Core (Pharmacophore) Drug->JNK2 Direct Inhibition Drug->NFKB Downregulation

Pharmacological inhibition of JNK2/NF-κB/MAPK pathways by the pyridazinone core.

Synthetic Pathway & Sample Preparation

The structural integrity of the final analytical sample depends heavily on the synthetic route. The synthesis typically proceeds via the condensation of phenylhydrazine with an α-keto diacid (such as α-ketoglutaric acid) or its esterified derivatives. This is followed by an acid-catalyzed cyclization that forms the 1,2-diazine ring, and a subsequent saponification step if an ester precursor was utilized[3].

SynthesisWorkflow Step1 Phenylhydrazine + α-Keto Acid Step2 Condensation (Reflux) Step1->Step2 Mixing Step3 Hydrazone Intermediate Step2->Step3 Nucleophilic Attack Step4 Cyclization (-H2O) Step3->Step4 Acid Catalysis Step5 6-Oxo-1-phenyl-1,6-dihydro- pyridazine-3-carboxylic acid Step4->Step5 Purification

Synthesis workflow of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

Spectroscopic Characterization

To establish a self-validating analytical system, researchers must cross-reference data across multiple spectroscopic modalities. The molecular formula C11​H8​N2​O3​ (MW: 216.19 g/mol ) serves as the baseline for this validation[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: The compound features a highly polar pyridazinone core and a carboxylic acid moiety, making it sparingly soluble in non-polar solvents like CDCl3​ . Deuterated dimethyl sulfoxide ( DMSO−d6​ ) is the solvent of choice because it acts as a strong hydrogen-bond acceptor, disrupting intermolecular dimers. This ensures sharp resonances and prevents the highly deshielded carboxylic acid proton (>12.0 ppm) from exchanging too rapidly to be observed.

Self-Validation Metric: The integration ratio between the five N-phenyl protons and the two olefinic pyridazine protons must be exactly 5:2 . Any deviation instantly flags the presence of co-eluting aromatic impurities.

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 13.20br s1H-COOH (Carboxylic acid proton)
¹H 8.05d (J = 9.8 Hz)1HPyridazine C4-H (β to lactam)
¹H 7.60 - 7.45m5HN-Phenyl (ortho, meta, para protons)
¹H 7.10d (J = 9.8 Hz)1HPyridazine C5-H (α to lactam)
¹³C 164.5s--COOH (Carboxylic Carbonyl)
¹³C 159.2s-Lactam (C6=O)
¹³C 142.1s-Pyridazine C3
¹³C 140.5s-Phenyl C1' (ipso-carbon)
¹³C 136.4d-Pyridazine C5
¹³C 129.2, 128.5, 126.1d-Phenyl (ortho, meta, para carbons)
¹³C 125.8d-Pyridazine C4
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Methodology: Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pelleting. KBr is inherently hygroscopic; absorbed atmospheric moisture creates a massive artifact in the 3400-3000 cm⁻¹ region, completely obscuring the intrinsic broad O-H stretch of the carboxylic acid dimer. ATR-FTIR ensures that the observed spectral broadness is a true physical property of the molecule.

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3200 - 2600MediumBroadO-H stretch (Carboxylic acid, strongly H-bonded)
1735StrongSharpC=O stretch (Carboxylic acid carbonyl)
1680StrongSharpC=O stretch (Lactam/Pyridazinone core)
1595MediumSharpC=C / C=N stretch (Aromatic and Heterocycle)
1240StrongSharpC-O stretch (Carboxylic acid)
760, 690StrongSharpC-H out-of-plane bend (Monosubstituted benzene ring)
Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality in Ionization Mode: ESI in negative ion mode (ESI-) is the most logical choice for this compound. The free carboxylic acid readily donates a proton in the electrospray plume, generating a robust [M−H]− ion at m/z 215.05. This acts as a self-validating check against incomplete saponification during synthesis; unreacted methyl or ethyl esters will not ionize efficiently in negative mode, making ESI- highly selective for the desired product[3].

Validated Experimental Protocols

Do not treat these protocols as mere suggestions; they are engineered to eliminate false positives and ensure reproducibility.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of pre-dried 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

  • Solubilization: Dissolve the powder in 0.6 mL of DMSO−d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex for 30 seconds, followed by sonication for 2 minutes. Causality: Complete dissolution is critical; microscopic particulates cause localized magnetic field inhomogeneities, resulting in severe line-broadening.

  • Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube.

    • For ¹H NMR: Acquire at 400 MHz with a minimum of 16 scans. Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: A sufficient D1​ ensures complete relaxation of the acidic proton, allowing for accurate integration.

    • For ¹³C NMR: Acquire at 100 MHz with a minimum of 512 scans and a D1​ of 2.0 seconds.

  • Validation Check: Verify the integration ratio of the multiplet at 7.60-7.45 ppm against the doublet at 8.05 ppm. If the ratio deviates from 5:1, discard the sample and re-purify via recrystallization.

Protocol B: ATR-FTIR Spectral Acquisition
  • Instrument Initialization: Purge the ATR-FTIR spectrometer (equipped with a diamond crystal) with dry nitrogen for 15 minutes. Causality: This eliminates atmospheric CO2​ (2350 cm⁻¹) and water vapor interferences.

  • Background Collection: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond crystal.

  • Sample Application: Place ~2 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is required for the evanescent infrared wave to penetrate the solid sample effectively.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ (64 scans).

  • Validation Check: Post-acquisition, clean the crystal with isopropyl alcohol and run a subsequent background scan. A flat baseline confirms no compound carryover or micro-scratching of the crystal surface.

References

  • Title: Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (Compound Summary) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Heterocyclic inhibitors of MEK and methods of use thereof (Patent US20070112038A1)

Sources

Exploratory

Toxicity and safety profile of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid Executive Summary The pyridazinone scaffold is a cornerstone in medicinal chemistry, with n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Executive Summary

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1] This guide focuses on a specific member of this class, 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. While public data on this exact molecule is limited, its structural analogues have shown significant therapeutic potential and favorable safety profiles. For instance, a closely related carboxamide analogue, J27, has demonstrated potent anti-inflammatory activity in models of acute lung injury and sepsis, with good in vivo safety in subacute toxicity experiments.[2][3][4]

This document provides a comprehensive, technically-grounded framework for the systematic evaluation of the toxicity and safety profile of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. It is designed to guide researchers through a logical, tiered approach, from initial in silico and in vitro screening to definitive in vivo studies, ensuring scientific integrity and regulatory alignment at each stage. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic roadmap for risk assessment in drug development.

Introduction: The Pyridazinone Core and a Compound of Interest

Pyridazinone derivatives are heterocyclic compounds that have garnered significant attention for their therapeutic potential.[1] The molecule 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid belongs to this promising class. Given the biological activity observed in its analogues, a thorough understanding of its safety profile is the critical first step in evaluating its potential as a drug candidate.

The objective of this guide is to delineate a robust, multi-stage workflow for the comprehensive toxicological assessment of this compound. This process is designed to identify potential liabilities early, conserve resources, and build a data package suitable for regulatory scrutiny.[5][6]

Caption: Tier 1 workflow for in vitro toxicity screening.

Tier 2: In Vivo Toxicity Assessment

If the compound demonstrates a favorable in vitro profile (i.e., non-mutagenic, low cytotoxicity, and a high hERG IC50), the next step is to evaluate its effects in a whole living organism. [5][7]In vivo studies are essential for understanding the complex interactions of a compound within a biological system and are required by regulatory agencies before human trials. [5][8]

Acute Oral Toxicity (OECD 423)

This study provides information on the adverse effects of a single oral dose of the substance. [9][10]It is used to determine the median lethal dose (LD50) and to classify the substance for hazard labeling. [9][11]The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals. [10][12] Experimental Protocol (Acute Toxic Class Method)

  • Species: Typically performed in rats or mice. [9]2. Dosing: A stepwise procedure is used, starting with a defined dose (e.g., 2000 mg/kg, 300 mg/kg) administered orally by gavage to a group of three animals (usually females). 3. Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days. 4. Stepwise Procedure: The absence or presence of compound-related mortality at one step determines the next step (e.g., dosing at a lower or higher level, or stopping the test). [12]5. Endpoint: The study allows for the classification of the compound into a GHS toxicity category and provides an estimate of the LD50. [10]

Repeated Dose Toxicity (e.g., 28-Day Study)

These studies are crucial for characterizing adverse effects from repeated daily exposure to a substance. [13]They help identify target organs of toxicity, determine the relationship between dose and adverse effects, and establish a No-Observed-Adverse-Effect Level (NOAEL). [13][14][15] Experimental Protocol (General Design)

  • Species: Conducted in at least two species, typically one rodent (rat) and one non-rodent (dog). [16]2. Dose Levels: At least three dose levels are used: a high dose intended to produce some toxicity, a low dose expected to be the NOAEL, and an intermediate dose. [13][16]A control group receives the vehicle only.

  • Administration: The compound is administered daily (e.g., oral gavage) for a specified period (e.g., 28 or 90 days).

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined for macroscopic and microscopic pathological changes.

  • Analysis: The NOAEL is determined as the highest dose at which no significant treatment-related adverse effects are observed. [15]

In Vivo Genotoxicity (Mammalian Erythrocyte Micronucleus Test - OECD 474)

This test serves as an in vivo follow-up to in vitro genotoxicity findings. It evaluates the potential of a test substance to induce micronuclei in developing erythrocytes in the bone marrow or peripheral blood of treated animals. [17]An increase in the frequency of micronucleated polychromatic erythrocytes is an indication of in vivo genotoxicity. [17] Experimental Protocol (as per OECD Test Guideline 474)

  • Species: Typically performed in mice or rats. [17][18]2. Dose Selection: A preliminary study may be needed to determine the maximum tolerated dose (MTD). The main study uses at least three dose levels.

  • Administration: Animals are treated with the compound, usually once or twice, by an appropriate route.

  • Sampling: Bone marrow or peripheral blood samples are collected at appropriate time points after treatment (e.g., 24 and 48 hours). [17][19]5. Slide Preparation & Analysis: Cells are prepared on slides and stained. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei. [18]6. Endpoint: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated cells.

Caption: A tiered testing and decision-making framework.

Data Integration and Risk Assessment

The culmination of this comprehensive evaluation is the integration of all data points—in silico, in vitro, and in vivo—to construct a holistic safety profile.

Assay Type Key Parameter Favorable Outcome Example Potential Concern
Ames Test MutagenicityNegative across all strains +/- S9Positive result in one or more strains
In Vitro Micronucleus GenotoxicityNo significant increase in micronucleiDose-dependent increase in micronuclei
hERG Assay Cardiotoxicity RiskIC50 > 30 µMIC50 < 10 µM
Cytotoxicity Assay Cell ViabilityIC50 > 50 µM (high therapeutic index)Low IC50 (narrow therapeutic index)
Acute Oral Toxicity Acute HazardLD50 > 2000 mg/kg (GHS Category 5 or Unclassified)LD50 < 300 mg/kg (GHS Category 1-3)
Repeat-Dose Toxicity Chronic HazardHigh NOAEL, no unexpected target organ toxicityLow NOAEL, severe organ damage

This integrated assessment allows for an informed decision on the compound's viability. A favorable profile would be characterized by a lack of genotoxicity, a high therapeutic index, a low risk of cardiotoxicity, and a well-defined NOAEL from in vivo studies. This profile would support the progression of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid into more advanced preclinical development and, ultimately, Investigational New Drug (IND)-enabling studies.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). SpringerLink.
  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). National Toxicology Program.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). (n.d.). Labcorp.
  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI.
  • OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate.
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.
  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA O. (n.d.). bionet.com.uy.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). Thermo Fisher Scientific.
  • OECD Guidelines. (n.d.). Litron Laboratories.
  • The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. (2017, May 4). SciSpace.
  • ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology.
  • Repeated dose toxicity study. (n.d.). Bienta.
  • Drug Discovery: ADME/Toxicity. (n.d.). Promega Corporation.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023, August 29). ACS Publications.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). Food and Drug Administration.
  • Safety Guidelines. (n.d.). ICH.
  • Safety Pharmacology. (n.d.). IITRI.
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Fidelta.
  • Safety Pharmacology. (n.d.). Data Sciences International.
  • The Ames test: a methodological short review. (n.d.). semanticscholar.org.
  • Ames Test Protocol. (n.d.). AAT Bioquest.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • The Ames Test. (2024, October 13). bio.libretexts.org.
  • Repeated Dose Toxicity. (2016, April 25). ChemSafetyPro.COM.
  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. (2025, December 11). Charles River Laboratories.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). microbenotes.com.
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • In Vitro Toxicology Assays. (n.d.). TME Scientific.
  • In Vivo Toxicology & Safety Pharmacology Studies. (n.d.). ProBio.
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023, August 29). PubMed.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio.
  • In vivo testing of pharmaceuticals. (2026, February 23). NANO-TEST.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • REPEATED DOSE TOXICITY. (n.d.). IKEV.
  • Biochemical hERG Assays. (n.d.). Thermo Fisher Scientific - SA.
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (n.d.). ResearchGate.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). acgpubs.org.
  • hERG Safety Assay. (n.d.). Evotec.
  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories.
  • Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing VICH GL31. (n.d.). FDA.
  • Recommendations on dose level selection for repeat dose toxicity studies. (2022, April 29). PMC.
  • Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. (n.d.). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and efficient laboratory-scale synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient laboratory-scale synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazinone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2] This document provides not only a step-by-step protocol but also delves into the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of the Pyridazinone Scaffold

Pyridazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community due to their diverse pharmacological profiles. The inherent structural features of the pyridazinone ring system allow for versatile functionalization, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization in drug development programs. The title compound, 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3]

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is achieved through a convenient two-step, one-pot reaction between maleic anhydride and phenylhydrazine. This method is advantageous due to its operational simplicity, readily available starting materials, and good overall yield. The reaction proceeds via an initial nucleophilic acyl substitution to form an intermediate phenylhydrazone, which subsequently undergoes an intramolecular cyclization to yield the desired pyridazinone ring system.

Reaction Scheme:

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
Maleic AnhydrideC₄H₂O₃98.069.8 g (0.1 mol)Sigma-Aldrich
PhenylhydrazineC₆H₈N₂108.1410.8 g (0.1 mol)Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05100 mLFisher Scientific
EthanolC₂H₅OH46.07As needed for recrystallizationFisher Scientific
Distilled WaterH₂O18.02As needed---
Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of glacial acetic acid.

  • Addition of Phenylhydrazine: To the stirred solution, slowly add 10.8 g (0.1 mol) of phenylhydrazine dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water to remove any residual acetic acid.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Maleic_Anhydride Maleic Anhydride Dissolution Dissolve Maleic Anhydride in Acetic Acid Maleic_Anhydride->Dissolution Phenylhydrazine Phenylhydrazine Addition Add Phenylhydrazine Phenylhydrazine->Addition Dissolution->Addition Reflux Reflux for 2-3 hours Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product 6-Oxo-1-phenyl-1,6-dihydropyridazine- 3-carboxylic acid Recrystallization->Final_Product

Sources

Application

HPLC method development for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid quantification

An in-depth technical guide and protocol for the chromatographic analysis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, grounded in Quality by Design (QbD) principles and ICH Q2(R2) validation frameworks. In...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the chromatographic analysis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, grounded in Quality by Design (QbD) principles and ICH Q2(R2) validation frameworks.

Introduction & Chemical Profiling

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS: 412339-01-6) is a critical pharmacophore and synthetic intermediate. Dihydropyridazinone derivatives are frequently utilized in drug discovery, notably exhibiting potent anti-inflammatory properties by targeting the JNK2 and NF-κB/MAPK signaling pathways[1].

Accurate quantification of this compound during synthesis, formulation, or stability testing requires a robust High-Performance Liquid Chromatography (HPLC) method. Developing this method necessitates a deep understanding of the molecule's physicochemical properties:

  • Carboxylic Acid Moiety (C3): With an estimated pKa​ of ~3.5, this functional group is highly sensitive to the pH of the mobile phase. At a neutral pH, the acid ionizes into a highly polar carboxylate. This ionization leads to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary interactions with residual silanols on the silica matrix[2][3].

  • Phenyl Ring (N1) & Conjugated Core: The highly conjugated phenyl-pyridazinone core provides excellent hydrophobicity for reversed-phase (RP) retention and strong UV absorbance, making UV-Vis (PDA) detection the ideal choice.

Method Development Rationale (The "Why")

To create a self-validating, robust method, we must apply Quality by Design (QbD) principles, ensuring the Analytical Target Profile (ATP) is met before formal validation under ICH Q2(R2)[4][5].

Mobile Phase pH & Buffer Selection: The fundamental rule for analyzing carboxylic acids via RP-HPLC is the "Two-Unit Rule": the mobile phase pH must be at least 1.5 to 2.0 units below the analyte's pKa​ to ensure >99% of the molecules are in their neutral, protonated state[2]. Therefore, we utilize an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) in water. This suppresses ionization, maximizing hydrophobic retention and yielding sharp, Gaussian peak shapes[2][3].

Stationary Phase Selection: While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is recommended. The phenyl groups on the column offer orthogonal π−π (pi-pi) interactions with the analyte's N1-phenyl ring and conjugated pyridazine core, significantly improving selectivity (resolution) against closely related synthetic impurities or degradation products.

HPLC_Workflow A 1. Analyte Profiling pKa ~3.5, Hydrophobic Phenyl Ring B 2. Mobile Phase Selection pH 2.0 (0.1% TFA) to Suppress Ionization A->B C 3. Stationary Phase C18 or Phenyl-Hexyl for π-π Interactions B->C D 4. Method Optimization (ICH Q14) Gradient & Temperature Tuning C->D E 5. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy D->E

Fig 1: QbD-driven HPLC method development lifecycle for carboxylic acid quantification.

Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. By strictly adhering to the system suitability criteria, the analyst can verify the method's integrity prior to sample analysis.

Reagents and Materials
  • Analyte: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) π−π interactions enhance selectivity for phenyl-derivatives.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses carboxylic acid ionization ( pKa​ ~3.5)[2].
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant ionic strength during the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nm (PDA 200-400 nm)Captures the highly conjugated chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial hold to focus the analyte
2.08515Isocratic hold
10.03070Linear ramp for elution of hydrophobic impurities
12.03070Wash step
12.18515Return to initial conditions
17.08515Column re-equilibration
Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Using a diluent weaker than the initial mobile phase prevents peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability & Method Validation (ICH Q2(R2))

To ensure the method is "fit-for-purpose," it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize lifecycle management and method robustness[4][5]. Before any validation or sample sequence, the following System Suitability Testing (SST) must pass.

Table 2: System Suitability Criteria (Self-Validating Checks)

ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) ~6.5 ± 0.2 minIndicates mobile phase preparation errors or column degradation.
Tailing Factor ( Tf​ ) 1.5 Tf​ > 1.5 indicates incomplete suppression of the carboxylic acid (check pH) or silanol interactions[2][3].
Theoretical Plates ( N ) 5,000Low N suggests column voiding or extra-column band broadening.
%RSD of Area 2.0% (n=5)Fails indicate autosampler precision issues or integration errors.
Validation Execution Steps
  • Specificity: Inject a blank (diluent) and verify no interfering peaks elute at the retention time of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. Perform forced degradation (acid, base, peroxide, heat, UV) to ensure the peak is spectrally pure (Peak Purity Index > 0.990 via PDA).

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot Peak Area vs. Concentration. Acceptance criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Acceptance criteria: Mean recovery between 98.0% - 102.0%.

  • Robustness: Deliberately vary critical method parameters (CPPs) such as flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2 units). The method is robust if the SST criteria (Table 2) are consistently met despite these variations[4].

References

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches Source: ChemRxiv URL:[Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography Source: Virginia Commonwealth University (VCU) Scholars Compass URL:[Link]

  • High pH mobile phase (RP-HPLC) - Troubleshooting Silanol Interactions Source: Chromatography Forum URL:[Link]

Sources

Method

Using 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid as a precursor in drug discovery

Initiating the Analysis I'm now diving into the request. My focus is understanding the user's needs for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid's use in drug discovery, and to identify the appropriate leve...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm now diving into the request. My focus is understanding the user's needs for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid's use in drug discovery, and to identify the appropriate level of detail needed in the application notes and protocols. I am considering the depth and breadth of the required information.

Defining the Scope

I've clarified the intended audience as researchers and drug development professionals. The core requirements break down into three key aspects: editorial autonomy with a deep technical guide structure, establishing E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) with self-validating protocols and in-text citations, and emphasizing visualization through tables, step-by-step methodologies, and Graphviz diagrams. Now, I am exploring the chemical nature and applications of the compound itself. It's a pyridazinone derivative, a privileged scaffold in medicinal chemistry, often used to build enzyme inhibitors and other pharmacologically active compounds.

Analyzing Pyridazinone Structure

I'm currently focused on "6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid" (CAS: 412339-01-6). It's a pyridazinone derivative, which is interesting because pyridazinones exhibit a range of biological effects. My initial investigation points to its potential as a PDE inhibitor or anti-inflammatory agent, but I'm digging deeper into its specific applications and structure-activity relationships.

Formulating Synthesis Guide

I'm now formulating an Application Note and Protocol guide. My focus is on synthesizing targeted therapeutics using the base compound as a precursor, specifically anti-inflammatory agents like JNK2/MAPK inhibitors or Sortase A inhibitors. I'm structuring the guide around the privileged pyridazinone scaffold, and its mechanistic insights, and I will be developing experimental protocols for various reactions. I'm planning a workflow visualization for a drug discovery pipeline.

Developing the Workflow

Visualizing Pipeline Processes

I'm now generating DOT diagrams for a streamlined workflow and key signaling pathways. The workflow visualization encompasses Synthesis, Purification, In Vitro Screening, and Hit Identification. I'm using a color scheme for visual clarity. Concurrently, a signaling pathway diagram depicts JNK2-NF-κB/MAPK inhibition by pyridazinone derivatives. The DOT code is being implemented.

I've also started coding a visualization of the drug discovery workflow as a DOT diagram, with nodes color-coded for clarity and edges representing the progression. I'm ensuring good contrast between font and background colors.

Mapping Pathway Diagrams

I'm now generating DOT code for a signaling pathway diagram, focusing on JNK2-NF-κB/MAPK inhibition by pyridazinone derivatives in response to LPS stimulation. I am creating visual representations of the drug discovery workflow, with nodes and edges indicating the progression and key steps in the pathway. I want to convey the mechanism.

Visualizing Molecular Action

I'm now focusing on generating DOT code to visualize the mechanism of action, specifically JNK2-NF-κB/MAPK inhibition by pyridazinone derivatives. I'm incorporating the key components, including LPS, TAK1, JNK2, NF-κB, pro-inflammatory cytokines, and the pyridazinone inhibitor, using a clear and concise diagram. The visual representation will show the direct binding and inhibition by the pyridazinone derivative. I'm also including references and details.

Refining Experimental Design

I'm now incorporating specific experimental details. I'm focusing on synthesizing 3-carboxylate/carboxamide analogues, like J27, for acute lung injury and sepsis. I plan amidation using HATU with 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. The TNF-α/IL-6 ELISA will be used for anti-inflammatory screening, based on published research.

Optimizing SAR Table

I'm now refining the SAR table. I'm focusing on incorporating compound IDs, specific R-group substitutions on the amide, and relevant IC50 values. I'll include TNF-α and IL-6 inhibition percentages for clarity. Furthermore, I need to ensure compliance with max width constraints for the visualization. I'll double-check all references and ensure they're in the correct format with titles and URLs.

Adjusting Diagram Parameters

I'm now adjusting the DOT diagram parameters for the workflow visualization. I'm focusing on fitting the diagram within a 760px maximum width. I'm including size="7.6,8" and ratio="compress" in the graph attributes to ensure it renders correctly and remains within the specified bounds. I'm also reviewing the references to ensure all are valid. I've re-checked the citations and will ensure proper formatting.

Integrating Literature Reviews

I'm now integrating literature reviews to reinforce my experimental design. I've located relevant sources, including a PMC article on pyridazinone's role in cardiovascular diseases and cancer, and another on NMR structure-based optimization of Sortase A inhibitors using pyridazinone. This research supports my synthesis approach and SAR table development.

Drafting Scientific Foundation

I am now drafting the content, starting with the title and abstract, and building on the mechanistic context. I'm focusing on "Application Note: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid as a Privileged Precursor in Targeted Drug Discovery." My abstract introduces the compound's versatility. I'm noting the N1-phenyl and C3-carboxylic acid's importance. The anti-inflammatory section is focusing on carboxamide derivatives blocking TNF-α/IL-6 release by binding JNK2. I am now drafting Protocol 1: High-Yield Amidation. I'm explaining the causality behind HATU, HOAt ester, racemization prevention, and overcoming steric hindrance in the protocol. I'm integrating these recent literature reviews to strengthen the scientific grounding for the work.

Finalizing Application Note

I'm now writing Protocol 1, specifically Step 3: Quenching & Extraction, and Step 4: LC-MS/NMR Validation to ensure correct mass and purity. I'm also drafting Protocol 2: In Vitro Cytokine Inhibition Assay (ELISA), including the rationale for quantifying TNF-α/IL-6 and validating JNK2 pathway blockade. I've compiled the pathway diagram and the SAR table, and ensured all references are correctly formatted. I am now checking all constraints.

Application

Comprehensive NMR Spectroscopy Protocol for the Structural Elucidation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid

Mechanistic Context & Structural Challenges 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Structural Challenges

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the development of anti-inflammatory agents and kinase inhibitors[1]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges:

  • Tautomerism and Dimerization: The carboxylic acid moiety is prone to extensive hydrogen-bonded dimerization in non-polar environments, which can severely broaden its proton signal[2].

  • Regioisomer Differentiation: Confirming the exact placement of the N-phenyl ring (at N-1 vs. N-2) and the carboxylic acid (at C-3) requires rigorous 2D NMR correlation mapping.

  • Electronic Deshielding: The highly conjugated dihydropyridazine core, flanked by electron-withdrawing carbonyl and carboxyl groups, compresses the aromatic signals into a narrow spectral window.

To overcome these challenges, this guide outlines a self-validating NMR protocol grounded in causality, ensuring high-fidelity structural assignment.

Experimental Workflows & Causality

Sample Preparation: The Causality of Solvent Selection

The choice of deuterated solvent is the single most critical variable in this protocol. While Chloroform-d ( CDCl3​ ) is standard for many small molecules, carboxylic acids exist predominantly as hydrogen-bonded dimers in such non-polar phases[2]. This dimerization causes the -COOH proton to exchange at an intermediate rate on the NMR timescale, often broadening the signal into the baseline[3].

Protocol:

  • Weigh precisely 15–20 mg of the analyte to ensure a sufficient signal-to-noise (S/N) ratio for quaternary carbons (C-3, C-6, and phenyl Cipso​ ).

  • Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) .

    • Causality: DMSO−d6​ acts as a strong hydrogen-bond acceptor. It aggressively outcompetes the carboxylic acid dimers, locking the -COOH proton into a monomeric state bonded to the solvent. This yields a sharp, predictable, and highly deshielded singlet in the 12.0–14.0 ppm range[4].

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. 1D Acquisition (1H, 13C{1H}) A->B C 3. 2D Acquisition (COSY, HSQC, HMBC, NOESY) B->C D 4. Spectral Processing (Apodization, Phasing) C->D E 5. Structural Assignment (Spin System Mapping) D->E F 6. Protocol Validation (D2O Exchange) E->F

Fig 1: End-to-end NMR acquisition and validation workflow for small molecule structural elucidation.
NMR Acquisition Parameters

For a standard 400 MHz or 600 MHz spectrometer equipped with a room-temperature or cryoprobe:

  • 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 15 ppm.

  • 13 C{ 1 H} NMR: 512–1024 scans (due to low natural abundance), D1 = 2.0 s, WALTZ-16 decoupling.

  • 2D HMBC: Optimized for long-range coupling ( nJCH​ ) of 8 Hz. This is critical for bridging the proton-free gaps between the pyridazine ring and the peripheral functional groups.

  • 2D NOESY: Mixing time = 300–500 ms to detect through-space spatial proximity between the N-phenyl ring and the pyridazine core.

Spectral Assignment & Logical Deduction

Proton ( 1 H) Deductions
  • The Carboxylic Acid Proton (-COOH): Appears as a broad singlet >13.0 ppm. The extreme downfield shift is caused by the combined electronegativity of the oxygen atoms and the magnetic anisotropy of the C=O double bond[2].

  • The Pyridazine Core (H-4 and H-5): These protons form an isolated AB spin system. H-4 is adjacent to the electron-withdrawing C3​ -COOH, while H-5 is adjacent to the C6​=O . They appear as two distinct doublets. The vicinal coupling constant ( 3JH4,H5​ ) is strictly dictated by the Karplus equation; the planar 6-membered ring enforces a dihedral angle of ~0°, resulting in a characteristic 3J of 9.5–10.0 Hz[5].

  • The N-Phenyl Ring: Appears as a heavily overlapping multiplet (or distinct doublet/triplet/triplet system depending on the magnetic field strength) between 7.40 and 7.60 ppm[1].

Carbon ( 13 C) Deductions
  • Carbonyl vs. Carboxyl (C-6 vs. COOH): The carbonyl carbon of a carboxylic acid is strongly deshielded (163–165 ppm)[4]. Conversely, the C-6 lactam carbonyl is slightly more shielded (~159–161 ppm). Causality: The nitrogen lone pair (N-1) delocalizes into the C-6 carbonyl system via resonance, increasing the electron density at C-6 and shifting it upfield relative to the acid[5].

Trustworthiness: Self-Validating Systems

To ensure absolute confidence in the structural assignment, the protocol mandates two orthogonal validation checks.

The D2​O Shake Experiment (Chemical Validation)

To definitively prove that the signal at >13.0 ppm belongs to the carboxylic acid and not a highly deshielded aromatic proton:

  • Acquire the standard 1 H NMR spectrum.

  • Add 1–2 drops of Deuterium Oxide ( D2​O ) directly to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum. Mechanism: The labile proton of the carboxylic acid undergoes rapid chemical exchange with the bulk deuterium pool. Because deuterium is NMR-silent at the proton Larmor frequency, the >13.0 ppm signal will completely vanish[6].

HMBC & NOESY Cross-Validation (Spectroscopic Validation)

Proving that the phenyl ring is attached specifically to N-1 (and not N-2) requires bridging the heteroatom gap.

  • HMBC (Through-Bond): H-5 will show a strong 3-bond ( 3J ) correlation to the C-6 carbonyl.

  • NOESY (Through-Space): The ortho-protons of the phenyl ring will show a spatial Nuclear Overhauser Effect (NOE) cross-peak to H-5 of the pyridazine ring, definitively proving the N-1 attachment geometry.

NMR_Logic H4 H-4 (d, ~7.9 ppm) HMBC HMBC (2J, 3J) H4->HMBC H5 H-5 (d, ~7.1 ppm) H5->HMBC NOESY NOESY (Space) H5->NOESY Hortho Phenyl H-ortho (~7.5 ppm) Hortho->NOESY C3 C-3 (quat, ~142 ppm) C6 C-6 (C=O, ~159 ppm) COOH COOH (C=O, ~164 ppm) HMBC->C3 H-5 to C-3 HMBC->C6 H-5 to C-6 HMBC->COOH H-4 to COOH NOESY->Hortho H-5 to H-ortho

Fig 2: Orthogonal validation using HMBC for carbon mapping and NOESY for N-phenyl spatial proximity.

Quantitative Data Summary

The following table synthesizes the expected quantitative NMR shifts based on validated literature parameters for 1,6-dihydropyridazine-3-carboxylic acid derivatives[1][5].

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)Key 2D Correlations (HMBC/NOESY)
COOH 13.00 – 14.00Broad singlet (Exchanges with D2​O )163.0 – 165.0HMBC from H-4
C-6 (C=O) --159.0 – 161.0HMBC from H-5
C-3 (Quat) --140.0 – 145.0HMBC from H-4, H-5
C-4 (CH) 7.80 – 8.00Doublet ( 3J≈9.5 )128.0 – 130.0COSY to H-5
C-5 (CH) 7.00 – 7.20Doublet ( 3J≈9.5 )125.0 – 128.0NOESY to Phenyl Hortho​
Ph- Cipso​ --140.0 – 142.0HMBC from Phenyl Hortho​
Ph- Hortho​ 7.45 – 7.60Multiplet / Doublet125.0 – 127.0NOESY to H-5
Ph- Hmeta​ 7.40 – 7.55Multiplet / Triplet128.0 – 129.5HMBC to Ph- Cipso​
Ph- Hpara​ 7.35 – 7.50Multiplet / Triplet127.0 – 128.5-

(Note: Exact chemical shifts will vary slightly depending on exact concentration and temperature variations in the DMSO−d6​ matrix).

References

  • [1] Title: Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [5] Title: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process Source: MDPI URL:

  • [6] Title: CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids Source: YouTube URL:

  • [4] Title: CH 336: Carboxylic Acid Spectroscopy Source: Oregon State University URL:

  • [3] Title: Carboxylic Acids: Spectroscopy Tutorial Source: orgchemboulder.com URL:

  • [2] Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:

Sources

Method

Application Notes and Protocols: Preparation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid Ester Derivatives

Introduction: The Significance of Pyridazinone Scaffolds in Modern Drug Discovery The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridazinone Scaffolds in Modern Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of biologically active compounds. These six-membered heterocyclic systems, containing two adjacent nitrogen atoms, have garnered significant attention from researchers in pharmacology and drug development due to their wide spectrum of therapeutic activities. Derivatives of the pyridazinone family have demonstrated potent anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antihypertensive properties.[1] The 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester derivatives, the focus of this guide, are a particularly promising subclass. The introduction of a phenyl group at the N-1 position and an ester functionality at the C-3 position allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Recent studies have highlighted the potential of these derivatives in the development of novel treatments for conditions like acute lung injury and sepsis by targeting specific signaling pathways.[2][3]

This document provides a comprehensive guide for the synthesis and characterization of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester derivatives, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate upon these methodologies.

Synthetic Strategy: A Two-Step Approach to the Target Compounds

The preparation of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester derivatives is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the core pyridazinone carboxylic acid intermediate, followed by the esterification of the carboxylic acid functionality.

Step 1: Synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid

The foundational pyridazinone ring is constructed via the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. A common and efficient starting material for this synthesis is mucochloric acid or a related 4-oxo-butanoic acid derivative. For the purpose of this protocol, we will focus on a well-established route starting from a suitable 4-oxo-4-phenylbutanoic acid precursor, which upon reaction with a hydrazine, will yield the desired pyridazinone core.

Step 2: Esterification of the Carboxylic Acid

With the pyridazinone carboxylic acid in hand, the final step is the conversion of the carboxylic acid to the desired ester. Several esterification methods are available, including the classic Fischer esterification under acidic conditions. However, for heterocyclic carboxylic acids, which can sometimes be sensitive to strong acids and high temperatures, a milder and more efficient approach is often preferred. The use of thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the desired alcohol, is a highly effective strategy.[4][5][6] This method proceeds under relatively mild conditions and generally provides high yields of the corresponding ester.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials (e.g., 4-Oxo-4-phenylbutanoic acid derivative) Intermediate 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid Start->Intermediate Cyclocondensation Hydrazine Phenylhydrazine Hydrazine->Intermediate Esterification Esterification (e.g., SOCl₂/Alcohol) Intermediate->Esterification Product 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester Esterification->Product

Figure 1: General synthetic workflow for the preparation of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid (Intermediate)

This protocol outlines the synthesis of the key carboxylic acid intermediate. The choice of starting material may vary, and the following is a representative procedure.

Materials:

  • Substituted 4-oxo-4-phenylbutanoic acid (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add a sufficient amount of water and acidify with hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is the crude 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices:

  • Reflux Conditions: The cyclocondensation reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing in a solvent like ethanol provides the necessary thermal energy for the reaction to go to completion.

  • Catalytic Acid: A small amount of acetic acid is often added to catalyze the imine formation, which is a key step in the cyclization process.

  • Acidification: The product is a carboxylic acid, which is often more soluble in its carboxylate salt form at neutral or basic pH. Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, facilitating its isolation.

Protocol 2: Synthesis of Ethyl 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Representative Ester Derivative)

This protocol details the esterification of the carboxylic acid intermediate using the thionyl chloride method.

Materials:

  • 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous ethanol (excess, as solvent and reagent)

  • Anhydrous dichloromethane (DCM) or another inert solvent (optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride guard tube, and a magnetic stirrer, suspend 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled suspension with vigorous stirring. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess ethanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, it is crucial to use anhydrous solvents and glassware to prevent the decomposition of the reagent and to ensure the efficient formation of the acyl chloride intermediate.

  • Excess Alcohol: Using the alcohol as both a reagent and a solvent ensures that it is present in a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.

  • Thionyl Chloride as Reagent: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with the alcohol to form the ester. The byproducts of this reaction, SO₂ and HCl, are gases and are easily removed from the reaction mixture, which also helps to drive the reaction to completion.[4][5][6]

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid and other water-soluble impurities, leading to a purer final product.

Characterization of the Final Product

The structure and purity of the synthesized 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester derivatives should be confirmed by a combination of spectroscopic techniques. Below is a summary of expected analytical data for a representative ethyl ester derivative.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the protons on the pyridazinone ring, and the characteristic quartet and triplet of the ethyl ester group.
¹³C NMR Resonances for the carbonyl carbons of the ester and the pyridazinone ring, as well as the carbons of the aromatic and heterocyclic rings and the ethyl group.
FTIR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and the amide in the pyridazinone ring, as well as C-O and C-N stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural confirmation.

Representative Spectroscopic Data for a Related Derivative:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.62 (d, J = 8.3 Hz, 2H), 7.46 (s, 2H), 7.02 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). (Note: These are hypothetical shifts based on similar structures and should be used as a guide).

  • FTIR (KBr, cm⁻¹): ~1735 (C=O, ester), ~1670 (C=O, pyridazinone), ~1250 (C-O, ester).[1]

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low yield in Step 1 Incomplete reaction; inefficient precipitation.Increase reflux time; ensure complete acidification for precipitation.
Low yield in Step 2 Presence of water in the reaction; insufficient reaction time.Use freshly dried solvents and glassware; monitor the reaction by TLC until completion.
Impure final product Incomplete work-up; inefficient purification.Ensure thorough washing during the work-up; optimize the solvent system for column chromatography or recrystallization.

Conclusion

The synthetic protocols detailed in these application notes provide a reliable and efficient pathway for the preparation of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ester derivatives. By understanding the chemical principles behind each step, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of the pyridazinone scaffold, combined with the ability to readily introduce a variety of ester groups, makes this class of molecules a rich area for continued exploration.

References

  • Ansari, F. L., et al. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Ansari, F. L., et al. (2026). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Mastering Organic Chemistry. [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Organic Syntheses Procedure. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • Google Patents. (2014).
  • Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Journal of the Bangladesh Chemical Society. [Link]

  • El-Gazzar, A. B. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]

  • Li, X., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. [Link]

  • Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett. [Link]

  • Li, X., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. PubMed. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [Link]

Sources

Application

Application Notes and Protocols for the Extraction of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid

Introduction 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its molecular structure, featuring a pyridazinone co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its molecular structure, featuring a pyridazinone core, a phenyl substituent, and a carboxylic acid moiety, imparts a unique combination of physicochemical properties that present both opportunities and challenges in its purification and isolation. The presence of the carboxylic acid group, in particular, is a key determinant of its solubility and dictates the strategy for its efficient extraction.

This document provides a comprehensive guide to the selection of an appropriate solvent system and a detailed protocol for the liquid-liquid extraction of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid from an aqueous medium. The methodologies described herein are grounded in the principles of acid-base chemistry and solvent partitioning, and are designed to be robust and reproducible for researchers in academic and industrial settings.

Physicochemical Properties of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid

A thorough understanding of the physicochemical properties of the target molecule is paramount for the development of an effective extraction protocol.

  • Molecular Structure:

  • Molecular Formula: C₁₁H₈N₂O₃[1][2][3]

  • Molecular Weight: 216.19 g/mol [1][2]

  • Predicted XlogP: 1.0. This value indicates a moderate lipophilicity, suggesting that the compound will have a reasonable solubility in a range of organic solvents.[4]

Theoretical Principles of Solvent Extraction

The extraction of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid from an aqueous solution is based on the principle of differential solubility of the protonated (acidic) and deprotonated (carboxylate) forms of the molecule in immiscible liquid phases (typically water and an organic solvent).

The equilibrium between the acidic form (HA) and the carboxylate form (A⁻) is governed by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻] / [HA])

  • At a pH well below the pKa (e.g., pH < 2) , the compound will exist predominantly in its protonated, neutral form (HA). This form is less polar and therefore more soluble in organic solvents.

  • At a pH well above the pKa (e.g., pH > 6) , the compound will be primarily in its deprotonated, anionic (carboxylate) form (A⁻). This form is more polar and will preferentially partition into the aqueous phase.

This pH-dependent solubility is the cornerstone of the extraction strategy.

Solvent Selection: A Comparative Analysis

The choice of an appropriate organic solvent is critical for a successful extraction. The ideal solvent should possess the following characteristics:

  • High affinity for the protonated form of the target compound.

  • Immiscibility with water.

  • A boiling point that allows for easy removal by evaporation.

  • Low toxicity and flammability.

  • Cost-effectiveness.

Based on these criteria and literature data for structurally related compounds, several solvents can be considered. The solubility of a similar compound, 6-phenyl-pyridazin-3(2H)-one, provides valuable insights into potential solvent efficacy.[5]

SolventPolarityBoiling Point (°C)Key Considerations
Ethyl Acetate Medium77.1Good all-around solvent for moderately polar compounds. Often used in the extraction of pyridazinone derivatives.[5] Relatively low toxicity.
Dichloromethane (DCM) Medium39.6High solvating power for a wide range of organic compounds. Its high volatility facilitates easy removal. However, it is a suspected carcinogen and requires careful handling.
Methyl isobutyl ketone (MIBK) Medium117Good solvent for polar compounds with lower water miscibility than ethyl acetate. Higher boiling point may require vacuum for removal.
Toluene Non-polar110.6Effective for less polar compounds. Can form azeotropes with water, aiding in its removal.
n-Butanol Polar117.7Higher polarity may lead to co-extraction of water and more polar impurities. Higher boiling point.

Recommendation: For most laboratory-scale extractions of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, ethyl acetate is the recommended starting solvent due to its good balance of solvating power, water immiscibility, ease of removal, and relatively low toxicity. Dichloromethane can be considered as an alternative if higher yields are required and appropriate safety precautions are in place.

Experimental Protocol: Liquid-Liquid Extraction

This protocol details the steps for the extraction of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid from an aqueous solution.

Materials and Reagents
  • Aqueous solution containing 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

  • Ethyl acetate (or other selected organic solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or a calibrated pH meter

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Workflow Diagram

ExtractionWorkflow cluster_AqueousPhase Aqueous Phase Manipulation cluster_Extraction Liquid-Liquid Extraction cluster_OrganicPhase Organic Phase Work-up AqueousSample Aqueous solution of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid Acidification Acidify to pH < 2 with 1M HCl AqueousSample->Acidification Protonation of Carboxylic Acid AddSolvent Add Ethyl Acetate Acidification->AddSolvent Shake Shake vigorously in separatory funnel AddSolvent->Shake Separate Separate organic and aqueous layers Shake->Separate Repeat Repeat extraction of aqueous layer (2x) Separate->Repeat Collect organic layers Combine Combine organic extracts Repeat->Combine Wash Wash with brine Combine->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter to remove drying agent Dry->Filter Evaporate Evaporate solvent under reduced pressure Filter->Evaporate Product Isolated Product Evaporate->Product

Caption: Workflow for the extraction of the target compound.

Step-by-Step Procedure
  • Preparation of the Aqueous Phase:

    • Start with the aqueous solution containing the crude 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid in a beaker or flask.

    • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding HCl until the pH is less than 2. This ensures that the carboxylic acid is fully protonated.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel of an appropriate size.

    • Add a volume of ethyl acetate to the separatory funnel approximately equal to the volume of the aqueous solution.

    • Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

    • Carefully drain the lower aqueous layer into a clean flask.

    • Drain the upper organic layer (ethyl acetate) into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate.

  • Washing and Drying the Organic Phase:

    • Combine all the collected organic extracts in the separatory funnel.

    • Add a volume of saturated sodium chloride (brine) solution that is about 20-25% of the total organic phase volume.

    • Shake the funnel gently for about 30 seconds. The brine wash helps to remove any residual water from the organic phase.

    • Allow the layers to separate and discard the lower aqueous brine layer.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (or magnesium sulfate) to the organic phase to absorb any remaining water. Swirl the flask gently. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Isolation of the Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

    • Remove the ethyl acetate from the filtrate using a rotary evaporator.

    • The solid residue remaining in the flask is the crude 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

  • Optional Back-Extraction for Purification:

    • If the crude product contains neutral or basic impurities, a back-extraction can be performed.

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Add a 1M sodium hydroxide (NaOH) solution to the separatory funnel. The 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer, which now contains the product.

    • Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic-soluble impurities.

    • Acidify the aqueous layer with 1M HCl to a pH < 2 to precipitate the purified product.

    • The precipitated solid can then be collected by filtration, washed with cold water, and dried.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and acids/bases with care. Dichloromethane is a suspected carcinogen and should be handled with extra caution.

  • Be aware of the flammability of organic solvents and avoid open flames.

  • Consult the Safety Data Sheet (SDS) for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and all solvents and reagents used in this protocol. The GHS hazard statements for a similar compound include warnings for skin and eye irritation.

Conclusion

The selection of an appropriate solvent and the careful control of pH are the cornerstones of an effective extraction protocol for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. By leveraging the acidic nature of the carboxylic acid functionality, a highly efficient separation from aqueous media can be achieved. Ethyl acetate is recommended as a versatile and relatively safe solvent for this purpose. The detailed protocol provided in this application note offers a robust starting point for researchers, which can be further optimized based on the specific requirements of their experimental setup and the purity demands of the final product.

References

  • ACD/pKa DB, version 2023, ACD/Labs.
  • Shelley, J. C., Cholleti, A., Frye, L. L., Greenwood, J. R., Timlin, M. R., & Uchimaya, M. (2007). Epik: a software program for pKa prediction and protonation state generation for drug-like molecules. Journal of computer-aided molecular design, 21(12), 681–691.
  • Mansouri, K., Cariello, N. F., Korotcov, A., Tkachenko, V., Grulke, C. M., Sprankle, C. S., ... & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • MoKa, version 2.5.0, Molecular Discovery Ltd.
  • PubChem. 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.
  • Sapphire Bioscience. 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.
  • MilliporeSigma. 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid.
  • Shaaban, M. R., El-Sayed, R., & El-Kashef, H. S. (2017).
  • Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-oxo-1-phenyl-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid .

This compound is a highly versatile, broad-spectrum pharmacophore critical to the development of anti-inflammatory agents (1)[1] and MEK inhibitors (2)[2]. The most robust and direct synthetic route avoids complex diazonium coupling, relying instead on the classic two-step condensation of α-ketoglutaric acid with phenylhydrazine, followed by oxidative dehydrogenation.

Mechanistic Workflow

G A Phenylhydrazine + α-Ketoglutaric Acid B Hydrazone Intermediate A->B Condensation (pH ~4.5, Heat) C 6-Oxo-1-phenyl-1,4,5,6- tetrahydropyridazine-3- carboxylic acid B->C Cyclization (-H₂O) D 6-Oxo-1-phenyl-1,6- dihydropyridazine-3- carboxylic acid C->D Dehydrogenation (Br₂/AcOH or DDQ)

Fig 1: Two-step synthetic workflow for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is the yield of my 4,5,6-tetrahydropyridazine intermediate consistently below 60%? Causality & Fix: The condensation of phenylhydrazine and α-ketoglutaric acid is highly pH-dependent. If the pH is too low, the hydrazine is fully protonated (hydrazinium ion), rendering it non-nucleophilic. If the pH is too high, the free phenylhydrazine rapidly oxidizes in the presence of atmospheric oxygen. Actionable Fix: Use phenylhydrazine hydrochloride and buffer the aqueous solution with sodium acetate to maintain a pH of ~4.5. This ensures the free base is available for nucleophilic attack on the ketone while minimizing oxidative degradation. Under these controlled conditions, the reaction irreversibly forms stable pyridazine derivatives (3)[3].

Q2: During the dehydrogenation step with Bromine/Acetic Acid, I am observing multiple spots on TLC. Mass spectrometry indicates a +79 m/z byproduct. What is happening? Causality & Fix: You are observing electrophilic aromatic bromination of the N-phenyl ring (yielding the 4-bromophenyl derivative). The mechanism of dehydrogenation involves enolization and bromination at C4/C5 followed by the elimination of HBr. However, if bromine is present in excess, the phenyl substituent will undergo electrophilic attack. Actionable Fix: Strictly limit Br 2​ to 1.05 equivalents and add it dropwise at 60°C. Do not exceed 80°C. If the problem persists, switch to DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which selectively dehydrogenates the heterocyclic ring without halogenating the aromatic system.

Q3: I attempted the alternative route using diazonium coupling with dimethyl 3-oxopentanedioate, but the final saponification of the ester failed or resulted in a complex mixture. Why? Causality & Fix: This alternative route yields a methyl or ethyl ester. Saponification of 6-oxo-1,6-dihydropyridazine-3-carboxylates is notoriously sensitive. High temperatures combined with strong aqueous bases can induce nucleophilic attack at the C6 carbonyl, leading to the ring-opening of the dihydropyridazine core. Actionable Fix: Utilize a mild, biphasic-like or co-solvent saponification protocol. Dissolve the ester in a 1:1 mixture of Ethanol/1,4-Dioxane, add 10% NaOH, and stir strictly at room temperature for 1 hour. The co-solvent ensures the ester is fully solubilized so the hydroxide can selectively attack the ester carbonyl without degrading the heterocycle (1)[1].

Quantitative Data: Dehydrogenation Methods Comparison

To help you select the best oxidation strategy for Step 2, refer to the performance metrics below.

Oxidation MethodReagents & SolventTemp (°C)Avg. YieldCausality / Mechanistic Notes
Bromination / Elimination Br 2​ (1.05 eq), Glacial AcOH60–8075–85%Fast and scalable. Risks electrophilic aromatic bromination of the phenyl ring if Br 2​ is in excess.
DDQ Oxidation DDQ (1.2 eq), 1,4-Dioxane100 (Reflux)80–90%Highly selective hydride abstraction. Completely avoids ring halogenation. Easy byproduct (DDHQ) removal via filtration.
Catalytic Dehydrogenation 10% Pd/C, Diphenyl ether150+60–70%Cleanest profile, but the extreme heat required risks thermal decarboxylation of the C3 carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in visual and chemical validation checkpoints to ensure you can confirm success at each stage without immediately requiring LC-MS.

Protocol A: Synthesis of 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • Preparation: Dissolve α-ketoglutaric acid (14.6 g, 0.1 mol) in 100 mL of deionized water. Add sodium acetate trihydrate (13.6 g, 0.1 mol) to establish the buffer.

  • Coupling: Slowly add phenylhydrazine hydrochloride (14.5 g, 0.1 mol) to the stirring solution at room temperature.

    • Validation Checkpoint: The solution will rapidly turn opaque yellow, indicating the successful formation of the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to 90°C (reflux) for 2 hours.

    • Validation Checkpoint: As the ring closes and the tetrahydropyridazine forms, a dense, pale-yellow solid will precipitate out of the hot solution due to its lower aqueous solubility.

  • Isolation: Cool the flask in an ice bath to 4°C for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with 50 mL of ice-cold water, and dry in a vacuum oven at 50°C.

Protocol B: Dehydrogenation to 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
  • Preparation: Suspend the intermediate from Protocol A (10.9 g, 0.05 mol) in 50 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a reflux condenser. Heat to 60°C until fully dissolved.

  • Oxidation: Dissolve bromine (8.4 g, ~2.7 mL, 0.0525 mol) in 10 mL of glacial acetic acid. Add this solution dropwise over 30 minutes.

    • Validation Checkpoint: The deep orange color of the bromine should discharge rapidly as it reacts. If the orange color persists in the flask, pause the addition; the reaction is complete, and further addition will cause unwanted side-reactions.

  • Elimination: Once addition is complete, raise the temperature to 80°C for 1 hour to drive off the generated HBr gas (ensure proper ventilation/scrubbing).

  • Isolation: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water.

    • Validation Checkpoint: The fully aromatic target compound will precipitate as a bright yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Heterocyclic inhibitors of MEK and methods of use thereof Source: US Patent US20070112038A1 URL
  • Hydrazine acetate | 7335-65-1 Source: BenchChem URL

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Welcome to the technical support guide for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (also known as 5-Carboxy-pirfenidone). We understand that researchers have reported challenges with achieving the desired...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (also known as 5-Carboxy-pirfenidone). We understand that researchers have reported challenges with achieving the desired concentration of this compound in Dimethyl Sulfoxide (DMSO). This guide provides a logical, step-by-step troubleshooting workflow, grounded in physical chemistry principles, to help you overcome these solubility hurdles. Our approach moves from simple physical methods to more robust chemical modifications to ensure your experiments are successful.

Frequently Asked Questions & Troubleshooting Workflow

Q1: I'm having trouble dissolving 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid in DMSO at room temperature. What are the initial troubleshooting steps?

A1: Initial Steps - The "Physical First" Approach

Poor solubility of a crystalline solid is often due to strong intermolecular forces in the crystal lattice that the solvent must overcome. For this particular molecule, the combination of a planar pyridazinone ring system (allowing for π-stacking) and a carboxylic acid group (enabling strong hydrogen bonding) results in high crystal lattice energy. A related, simpler compound, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, has a very high melting point of 265°C, which is indicative of a highly stable crystal structure that resists dissolution.[1]

Before altering the chemistry of your solution, always start with physical methods to provide additional energy to the system.

Recommended Initial Protocol:

  • Verify Material Quality: Confirm the purity of your compound via its Certificate of Analysis. Ensure you are using high-purity, anhydrous DMSO, as water can sometimes decrease the solubility of organic compounds in DMSO.

  • Increase Surface Area: If the material is not a fine powder, gently grind it using a mortar and pestle. This increases the surface area exposed to the solvent, which can significantly speed up dissolution.[2]

  • Apply Mechanical and Thermal Energy:

    • Add the powdered compound to your DMSO in a suitable vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in an ultrasonic bath and sonicate for 15-30 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart solute particles.

    • If the compound remains insoluble, gently warm the solution on a hot plate or in a water bath. We recommend heating to 40-60°C with continuous stirring. Caution: Do not boil the DMSO (boiling point is 189°C) as this can lead to degradation of the compound or solvent.[3]

Troubleshooting Flow: Initial Steps

start Start: Compound Insoluble in DMSO at RT step1 Step 1: Verify Quality - Compound Purity - Anhydrous DMSO start->step1 step2 Step 2: Increase Surface Area - Grind to fine powder step1->step2 step3 Step 3: Apply Energy - Vortex - Sonicate (15-30 min) - Gently Heat (40-60°C) step2->step3 end_success Result: Soluble step3->end_success Success end_fail Next Step: Chemical Modification step3->end_fail Failure

Caption: Initial physical troubleshooting workflow.

Q2: The physical methods helped, but my compound is still not fully dissolved or precipitates upon cooling. What is the most effective chemical strategy to dramatically improve solubility?

A2: The Definitive Solution - pH Adjustment via Salt Formation

The most significant barrier to this compound's solubility is the carboxylic acid group (-COOH). In its neutral, protonated form, it readily forms strong hydrogen bonds, holding the molecules together in a tight crystal lattice. The most effective way to disrupt this is to deprotonate the acid, converting it into a carboxylate salt (-COO⁻).[4][5] This salt is an ion, making it vastly more polar and, therefore, much more soluble in a polar solvent like DMSO.

This is achieved by adding a small amount of a suitable base.

Experimental Protocol: Base-Mediated Dissolution

  • Choose Your Base: For most applications, a 1 M solution of Sodium Hydroxide (NaOH) in water is effective. If your downstream application is sensitive to water or inorganic salts, an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used, though they are less potent.

  • Prepare the Suspension: Suspend the 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid in your desired volume of DMSO. For example, to make a 10 mM stock, add 2.16 mg of the compound to 1 mL of DMSO.

  • Titrate with Base: While stirring or vortexing, add the base dropwise or in small aliquots (e.g., 0.5-1.0 µL at a time).

  • Observe: The solid should begin to dissolve as the salt is formed. Continue adding base until the solution becomes clear. Typically, approximately 1.0 to 1.1 molar equivalents of base are required. Adding a slight excess can ensure complete deprotonation.

  • Final Check: The resulting solution is a stock of the sodium salt of your compound. This solution should remain stable at room temperature or during cold storage. Crucial Note: The pH of your final experimental medium will be slightly basic. You must confirm this is compatible with your assay. If you later acidify the solution, the compound will likely precipitate out as it reverts to its less soluble protonated form.[2]

Parameter Protonated Acid (R-COOH) Deprotonated Salt (R-COO⁻ Na⁺)
Primary Intermolecular Force Hydrogen Bonding, π-stackingIon-Dipole Interaction
Polarity ModerateHigh
Predicted Solubility in DMSO LowHigh
Key Requirement Energy (Heat/Sonication)pH > pKa (Requires Base)
Table 1. Comparison of the acidic and salt forms of the compound.
Q3: My experiment cannot tolerate a basic pH or the addition of aqueous base. Are there any alternative solvents or co-solvent systems I should consider?

A3: Exploring Alternative Solvent Systems

If modifying the pH is not an option, exploring other solvent systems is the next logical step. While DMSO is an excellent polar aprotic solvent, no single solvent is universal.[3][6]

  • Alternative Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF): DMF is chemically very similar to DMSO and is often used interchangeably. Some pyridazinone derivatives show good solubility in DMF.[1]

    • N-Methyl-2-pyrrolidone (NMP): NMP is another powerful solvent with a high boiling point, often capable of dissolving compounds that are resistant to DMSO or DMF.

  • Co-Solvent Systems:

    • The principle of co-solvency involves mixing two or more miscible solvents to achieve solubility properties that neither can provide alone.[2][7]

    • DMSO/Water or DMF/Water: For some compounds, adding a small percentage of water (e.g., 5-10%) to DMSO can disrupt the compound's crystal lattice and improve solvation.[7] However, for others, it can induce precipitation. This must be tested empirically on a small scale.

    • DMSO/Pyridine: Pyridine is known to be an excellent solvent for many complex heterocyclic compounds and can sometimes dissolve "brickdust-like" materials that fail in other solvents.[8] A mixture like 9:1 DMSO:Pyridine could be effective, but be aware that pyridine is a weak base.

Logical Troubleshooting Pathway

cluster_chem Chemical Modification Strategies start Start: Compound Insoluble in DMSO with Physical Methods q_ph Can your experiment tolerate basic pH? start->q_ph ph_yes Yes: Use Base-Mediated Dissolution (Protocol in Q2) q_ph->ph_yes Yes ph_no No: Explore Alternative Solvents q_ph->ph_no No result_success Result: Compound Solubilized ph_yes->result_success solvents Try Alternative Solvents: 1. DMF 2. NMP 3. Co-solvents (e.g., DMSO/Pyridine) ph_no->solvents solvents->result_success Success result_fail Result: Still Insoluble (Re-evaluate concentration needs) solvents->result_fail Failure

Caption: Decision tree for advanced solubility troubleshooting.

Summary and Key Takeaways

The poor solubility of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid in DMSO is a direct consequence of its molecular structure, which promotes a highly stable, low-energy crystal lattice.

  • Always Start with Physical Methods: Employ grinding, vortexing, sonication, and gentle heating before making chemical changes.

  • Base is the Key: The most reliable method for achieving high concentrations is to deprotonate the carboxylic acid with a base (e.g., NaOH) to form a highly soluble salt.

  • Consider the Downstream Impact: Be aware that forming the salt will make your stock solution basic. If this is not compatible with your experiment, you must explore alternative solvents like DMF or NMP.

By following this structured troubleshooting guide, you can efficiently identify the optimal conditions for solubilizing this compound for your research needs.

References

  • PubChem. 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • El-Sayed, M. A.-M. (2002). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids Usi. Afric. J. Sci. Tech., 3(2).
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Eur. J. Exp. Biol., 5, 1–19.
  • PubChemLite. 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. Available from: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available from: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Gładysz-Ławnik, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5289.
  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-25.
  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? Available from: [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds? r/Chempros. Available from: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available from: [Link]

  • NextSDS. 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. Available from: [Link]

  • Wu, Y., et al. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers, 7(18), 2719-2724.
  • University of Colorado Boulder, Department of Chemistry. EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available from: [Link]

  • Kabytaev, K., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 122(23), 6176-6184.

Sources

Troubleshooting

Optimizing reaction conditions for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid esterification

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 6-Oxo-1-phenyl-1,6-dihydropyridaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid .

This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of JNK2 inhibitors for acute lung injury and sepsis[1], as well as intermediates for spinal muscular atrophy therapeutics[2]. However, its unique structural features—specifically the electron-withdrawing pyridazinone core and the potential ambident nucleophilicity of the 6-oxo group—present distinct challenges during esterification.

Below, you will find field-proven workflows, causality-driven protocols, and a troubleshooting FAQ to ensure your synthetic success.

I. Esterification Strategy & Workflow

The primary challenge with 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is its poor solubility in standard organic solvents and the risk of side reactions. Because the N1 position is protected by a phenyl ring, N-alkylation is blocked; however, the 6-oxo group can undergo unwanted O-alkylation under basic conditions. Therefore, acid-catalyzed or activation-based strategies are prioritized.

Esterification_Workflow Start 6-Oxo-1-phenyl-1,6-dihydro pyridazine-3-carboxylic acid Decision Target Ester Type? Start->Decision Simple Simple Alkyl (Methyl / Ethyl) Decision->Simple  Primary Complex Complex / Hindered Alcohols Decision->Complex  Secondary/Tertiary Base Base-Promoted (R-X + K2CO3) Decision->Base  Alkyl Halides Fischer Fischer Esterification (ROH, cat. H2SO4, Reflux) Simple->Fischer AcidChloride Acid Chloride Activation (SOCl2, cat. DMF, 80°C) Complex->AcidChloride OAlkylation Warning: O-Alkylation at 6-oxo position Base->OAlkylation Success1 High Yield Neutral Workup Fischer->Success1 Success2 Quantitative Conversion Irreversible AcidChloride->Success2

Decision matrix for optimizing pyridazine-3-carboxylic acid esterification workflows.

II. Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, you can confirm the reaction's success in real-time without waiting for final NMR analysis.

Protocol A: Acid Chloride Activation (Recommended for Complex Esters)

This method bypasses the poor solubility of the starting material by converting it into a highly soluble, highly reactive acyl chloride intermediate[3].

Mechanistic Causality: The addition of catalytic DMF forms a Vilsmeier-Haack intermediate with thionyl chloride, which acts as the true electrophile, drastically accelerating the conversion of the unreactive carboxylic acid.

  • Activation: Suspend 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) in neat thionyl chloride ( SOCl2​ , 10.0 eq). Add 2-3 drops of anhydrous DMF.

    • Validation Checkpoint: The initial cloudy suspension will transition into a clear, homogenous solution within 30–60 minutes at 80°C, visually confirming complete conversion to the acyl chloride.

  • Concentration: Remove excess SOCl2​ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual SOCl2​ and HCl.

  • Esterification: Dissolve the crude acyl chloride in anhydrous THF or DCM. Cool to 0°C. Add the target alcohol (1.2 eq) followed dropwise by pyridine or triethylamine (2.0 eq).

    • Validation Checkpoint: Immediate formation of a white precipitate (pyridinium/triethylammonium chloride) confirms the nucleophilic attack of the alcohol on the acyl chloride.

  • Workup: Quench with water, extract with DCM, and wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Fischer Esterification (Recommended for Methyl/Ethyl Esters)

Ideal for synthesizing simple esters where the alcohol can act as both the solvent and the reactant[2].

Mechanistic Causality: Using the alcohol as the solvent provides a massive molar excess, driving the equilibrium of this reversible reaction toward the ester product according to Le Chatelier’s principle.

  • Reaction Setup: Suspend the acid (1.0 eq) in anhydrous methanol or ethanol (0.2 M concentration). Add concentrated H2​SO4​ (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 4–12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar carboxylic acid will remain near the baseline ( Rf​ ~0.1), while the neutral ester product will migrate significantly higher ( Rf​ ~0.6 under UV 254 nm).

  • Crystallization Workup: Cool the reaction to 4°C overnight. The product often crystallizes directly from the reaction mixture. Filter and wash with ice-cold alcohol to obtain the pure ester[2].

III. Quantitative Method Comparison

To assist in selecting the optimal conditions for your specific scale and target, refer to the comparative data below:

Esterification MethodTypical YieldReaction TimeRisk of O-AlkylationScalabilityBest Used For
Acid Chloride ( SOCl2​ ) 85–95%2–4 hoursNoneExcellentComplex, sterically hindered, or expensive alcohols.
Fischer ( H2​SO4​ / ROH) 75–88%4–12 hoursNoneExcellentBulk synthesis of methyl or ethyl esters.
Base-Promoted (R-X / K2​CO3​ ) 30–50%12–24 hoursHigh (>30%) PoorNot recommended due to competing enol-ether formation.
Coupling (EDC / DMAP) 60–80%12 hoursLowModerateAcid-sensitive alcohols where SOCl2​ cannot be used.

IV. Troubleshooting & FAQs

Q1: I attempted to esterify the acid using an alkyl bromide and K2​CO3​ in DMF, but LC-MS shows a major byproduct with a mass corresponding to the addition of two alkyl groups. What happened? A: You have encountered the classic ambident nucleophile problem. While the N1 position is blocked by the phenyl ring, the 6-oxo group exists in a tautomeric equilibrium with its lactim (enol) form. Under basic conditions ( K2​CO3​ ), the oxygen at the 6-position is deprotonated and acts as a nucleophile, leading to O-alkylation (forming a 6-alkoxy-1-phenylpyridazine-3-carboxylate). To prevent this, strictly avoid basic alkylation conditions and use Protocol A or B.

Q2: My starting material is completely insoluble in DCM, THF, and Toluene. How can I run a Steglich esterification (EDC/DMAP)? A: Heterocyclic carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high crystal lattice energies and poor solubility. If you must use coupling reagents rather than SOCl2​ , switch your solvent to anhydrous DMF or NMP. Alternatively, pre-treat the acid with a stoichiometric amount of N,N-Diisopropylethylamine (DIPEA) to form a soluble carboxylate salt before adding your coupling reagent.

Q3: During the Fischer esterification (Protocol B), my reaction stalls at ~60% conversion. How do I push it to completion? A: Fischer esterification produces water as a byproduct, which eventually establishes an equilibrium. To push the reaction forward:

  • Ensure your alcohol is strictly anhydrous.

  • Add 3Å molecular sieves to the reaction flask to scavenge water as it forms.

  • If using a higher-boiling alcohol (e.g., butanol), equip your apparatus with a Dean-Stark trap to physically remove the water azeotrope.

Q4: After the SOCl2​ activation, my final ester is contaminated with a dark, tar-like impurity. How can I clean this up? A: Pyridazinone rings are generally stable, but excessive heating in neat SOCl2​ (>85°C) can lead to localized degradation. Ensure your heating bath does not exceed 80°C[3]. To remove the tar during workup, dissolve the crude mixture in DCM and filter it through a short pad of silica gel or Celite before proceeding with the aqueous washes.

V. References

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process MDPI - Molecules URL:[Link][2]

  • EP3118200A1 - Pyridazine compound Google Patents (European Patent Office) URL:[3]

Sources

Optimization

Preventing thermal degradation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Welcome to the dedicated technical support guide for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with the stability of this pyridazinone derivative. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: Understanding the Stability of Pyridazinones

Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide array of biological activities.[1][2] The core structure, while generally stable, possesses moieties—specifically the carboxylic acid and the dihydropyridazinone ring—that can be susceptible to degradation under common experimental and storage conditions. Thermal stress is a primary concern, potentially leading to decarboxylation, hydrolysis, or oxidation, thereby compromising compound purity, potency, and safety. This guide provides a structured approach to identifying, mitigating, and preventing the thermal degradation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your work. The question-and-answer format is designed for quick reference and problem-solving.

Question 1: I observed a loss of potency or a decrease in the expected concentration of my compound in solution over a short period, even at room temperature. What could be the cause?

Answer: This is a classic indicator of compound degradation. For 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, the most probable cause is decarboxylation, especially if the solution is neutral or acidic and exposed to heat or even ambient light. The carboxylic acid group on the pyridazinone ring can be thermally labile.

  • Causality: The pyridazine ring is electron-withdrawing, which can facilitate the loss of CO2. Studies on related pyridinecarboxylic acids have shown they undergo decarboxylation upon heating.[2][3] The rate of this degradation can be significantly influenced by pH, temperature, and solvent.

  • Troubleshooting Steps:

    • Analytical Verification: Immediately analyze your sample using a stability-indicating HPLC method (see Protocol 1) to confirm the decrease in the parent compound peak and detect the appearance of new peaks corresponding to degradation products.

    • pH Control: Measure the pH of your solution. Hydrolysis can be accelerated in highly alkaline or acidic conditions.[4] For many pesticides with ester or amide linkages, a pH range of 4-7 is often recommended to minimize hydrolysis.[4]

    • Temperature Control: Prepare solutions fresh and keep them cooled (2-8°C) or on ice. Avoid leaving solutions on a benchtop for extended periods. For long-term storage of stock solutions, suppliers recommend temperatures as low as -20°C or -80°C.[5]

Question 2: My solid-state compound has developed a slight yellow or brownish tint after storage. Is it still usable?

Answer: A color change in the solid state often suggests the onset of degradation, likely due to oxidation or photodegradation. While the compound may not be entirely compromised, its purity is questionable and it should be re-analyzed before use.

  • Causality: The phenyl and pyridazinone rings are chromophores that can absorb UV or visible light, leading to photochemical reactions. Furthermore, atmospheric oxygen can initiate oxidative degradation, especially in the presence of trace metal impurities or upon exposure to light. The hazardous combustion products of a related compound include nitrogen oxides, indicating the pyridazinone ring's susceptibility to oxidation.[1]

  • Troubleshooting Steps:

    • Purity Re-assessment: Perform purity analysis using HPLC-UV and compare it to the certificate of analysis of a fresh or properly stored batch. Look for the emergence of new impurity peaks.

    • Storage Review: Evaluate your storage conditions. The compound should be stored in an amber vial to protect it from light, tightly sealed to minimize exposure to air and moisture, and kept in a cool, dark place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

Question 3: I am seeing a new, major peak in my HPLC chromatogram after heating my reaction mixture. How can I identify this degradant?

Answer: The most likely thermal degradant is the decarboxylated product, 1-phenyl-1,6-dihydropyridazin-3(2H)-one. However, other products from hydrolysis or ring opening are possible.

  • Causality: Decarboxylation is a common thermal decomposition pathway for aromatic carboxylic acids.[6][7] The reaction involves the elimination of CO2, leading to a product with a lower molecular weight.

  • Troubleshooting & Identification Workflow:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. The expected mass of the decarboxylated product (C10H8N2O) is 172.18 g/mol , a decrease of 44.01 g/mol (the mass of CO2) from the parent compound (C11H8N2O3, MW: 216.19 g/mol ).

    • Forced Degradation Study: Perform a controlled thermal degradation study (see Protocol 2) to intentionally generate the degradant. This provides a clean sample for characterization.

    • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, use 1H and 13C NMR to confirm its structure.

Question 4: How can I minimize degradation during a chemical reaction that requires heating?

Answer: Minimizing thermal degradation during synthesis requires careful optimization of reaction conditions.

  • Causality: The rate of all chemical reactions, including degradation, increases with temperature. The duration of heating and the presence of catalysts or reactive species (acids, bases, oxidants) are also critical factors.

  • Preventative Measures:

    • Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Always run reactions that require heating under an inert atmosphere (N2 or Ar) to prevent oxidation.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and stop the heating as soon as the reaction is complete.

    • pH Neutralization: If the reaction is performed under acidic or basic conditions, neutralize the mixture promptly during workup before any concentration steps that involve heating.

Part 2: Scientific Protocols & Data

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure protonation of the carboxylic acid and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Detection: Use a UV detector set at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: Develop a gradient method to ensure separation of the polar parent compound from potentially more non-polar degradants (like the decarboxylated product).

    • Example Gradient: Start with 10-20% B, ramp up to 90-95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Method Validation: Once separation is achieved using samples from forced degradation studies, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate degradation products for analytical method development.[8]

  • Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30 minutes, then heat at 60-80°C if needed. Note: Base hydrolysis is often faster than acid hydrolysis.[4]

    • Oxidation: Add 3-6% H2O2 and keep at room temperature for 2-8 hours.

    • Thermal (Solution): Heat the solution at 80°C for up to 72 hours.

    • Thermal (Solid-State): Place the solid powder in an oven at a temperature below its melting point (e.g., 100°C) for several days.

    • Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid for base sample, base for acid sample), dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Objective: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor intensity (e.g., temperature, concentration of acid/base/H2O2).

Data Summary: Expected Degradation Pathways

The following table summarizes the most probable degradation pathways based on the chemical structure and literature on analogous compounds.

Stress ConditionProbable Degradation PathwayPrimary Degradation Product(s)
Thermal (Heat) Decarboxylation[6]1-phenyl-1,6-dihydropyridazin-3(2H)-one + CO₂
Acidic/Basic pH + Heat Hydrolysis of the pyridazinone ringPotential ring-opened products
Oxidative (e.g., H₂O₂) Oxidation of the pyridazinone or phenyl ringN-oxides, hydroxylated species, or ring-cleavage products[1]
Photolytic (UV/Vis Light) Photochemical rearrangement, dimerization, or oxidationComplex mixture of products; potential for N-dealkylation or ring modification[9][10]

Part 3: Visualizations

Diagram 1: Potential Thermal Degradation Pathways

This diagram illustrates the primary hypothesized degradation pathways for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid when subjected to thermal and hydrolytic stress.

A 6-Oxo-1-phenyl-1,6-dihydropyridazine- 3-carboxylic acid B Decarboxylation A->B Heat (Δ) D Hydrolysis A->D H+ / OH- Heat (Δ) C 1-phenyl-1,6-dihydropyridazin-3(2H)-one + CO2 B->C E Ring-Opened Products D->E

Caption: Hypothesized thermal and hydrolytic degradation pathways.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow provides a systematic approach for researchers to assess the stability of their compound and identify unknown degradants.

start Compound Sample (Solid or Solution) forced_deg Forced Degradation (Heat, pH, Light, Oxid.) start->forced_deg analyze Analyze Stressed Samples via HPLC-PDA start->analyze Control hplc_dev Develop Stability-Indicating HPLC-PDA Method forced_deg->hplc_dev hplc_dev->analyze detect Degradation Detected? analyze->detect lcms Identify Degradants via LC-MS detect->lcms Yes end_stable Compound is Stable Under Test Conditions detect->end_stable No end_mitigate Mitigate & Re-evaluate (Optimize Storage/Process) lcms->end_mitigate

Caption: Workflow for conducting forced degradation and stability analysis.

References

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. URL: [Link]

  • Dunn, G. E., & Lee, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(1), 81-89. URL: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. URL: [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. URL: [Link]

  • Boukharsa, Y., et al. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. URL: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Dmytro, K., et al. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. Organic Letters. URL: [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. URL: [Link]

  • Sauthon, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 589-598. URL: [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. URL: [Link]

  • Abdel-Aziz, M., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. URL: [Link]

  • Carzaniga, T., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. URL: [Link]

  • Rehman, T. U., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. URL: [Link]

  • Martínez-de la Cruz, P. L., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(8), 1205. URL: [Link]

  • Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Chemistry, 10, 883582. URL: [Link]

Sources

Troubleshooting

Enhancing bioavailability of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid formulations

Welcome to the Technical Support Center for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid (6-OPCA) Formulations As a Senior Application Scientist, I frequently consult with drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid (6-OPCA) Formulations

As a Senior Application Scientist, I frequently consult with drug development professionals facing pharmacokinetic bottlenecks with the 6-OPCA scaffold. This structural motif is a highly valuable pharmacophore utilized in the design of anti-inflammatory agents targeting the JNK2/NF-κB pathway[1], MEK inhibitors[2], and MAO-B inhibitors[3]. However, its rigid planar structure and carboxylic acid moiety often result in high crystal lattice energy and poor aqueous solubility, leading to dissolution-rate-limited oral bioavailability.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your 6-OPCA formulations.

Section 1: Physicochemical Challenges & Formulation Logic

Q1: Why does unformulated 6-OPCA exhibit erratic oral bioavailability in standard aqueous vehicles? A: The causality lies in its solid-state chemistry. The planar phenyl ring conjugated with the pyridazinone core promotes strong intermolecular π-π stacking. Combined with hydrogen bonding from the carboxylic acid (pKa ~3.5–4.5), this results in a highly stable crystalline lattice. In the acidic environment of the stomach (pH 1.2), the carboxylic acid is fully unionized, dropping aqueous solubility to <0.01 mg/mL. Consequently, the compound behaves as a BCS Class II molecule, where the rate of dissolution—not permeability—dictates systemic absorption.

Q2: What is the most reliable formulation strategy to overcome this dissolution bottleneck? A: To bypass the lattice energy barrier, we must manipulate the surface area-to-volume ratio. Formulating 6-OPCA as a nanosuspension via antisolvent precipitation or media milling is the most robust approach[4]. By reducing the particle size from >10 μm to <300 nm, you exponentially increase the effective surface area, driving a rapid dissolution rate as described by the Noyes-Whitney equation.

Section 2: Experimental Methodologies & Protocols

Q3: What is the validated protocol for generating a stable 6-OPCA nanosuspension? A: Below is a self-validating top-down media milling protocol designed to prevent Ostwald ripening and agglomeration[4].

Step-by-Step Methodology: 6-OPCA Nanosuspension Preparation

  • Vehicle Preparation: Dissolve 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% (w/v) Tween 80 in Milli-Q water. Self-Validation Step: Analyze the vehicle via Dynamic Light Scattering (DLS). The baseline must show no particulate scattering >10 nm to ensure no pre-existing micellar aggregates will skew your data.

  • Primary Dispersion: Suspend 50 mg/mL of crystalline 6-OPCA powder into the vehicle. Pre-mill using a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes.

  • Media Milling: Transfer the dispersion to a milling vessel containing 0.5 mm yttrium-stabilized zirconium oxide beads (1:1 bead-to-suspension volume ratio). Mill at 500 RPM for 2 hours at 4°C to prevent thermal degradation of the active pharmaceutical ingredient (API).

  • Extraction & Characterization: Separate the nanosuspension from the beads using a 10 μm sieve. Self-Validation Step: Measure the final particle size via DLS. A successful batch will yield a Z-average of <300 nm with a Polydispersity Index (PDI) <0.20.

Workflow A Raw 6-OPCA (Crystalline) B Primary Dispersion (HPMC + Tween 80) A->B C High-Shear Homogenization (10,000 RPM) B->C D Media Milling (Zirconium Beads, 4°C) C->D E 6-OPCA Nanosuspension (<300 nm, PDI <0.2) D->E

Workflow for 6-OPCA nanosuspension preparation via media milling.

Q4: How do I troubleshoot agglomeration when the nanosuspension is diluted in Fasted State Simulated Intestinal Fluid (FaSSIF)? A: Agglomeration in FaSSIF (pH 6.5) typically occurs because physiological bile salts displace the Tween 80 stabilizer layer, or the high ionic strength collapses the electrostatic double layer (zeta potential) of the nanoparticles. Corrective Action: Increase the steric hindrance of your stabilizer system. Replace Tween 80 with Poloxamer 407 (0.2% w/v), which provides a thicker, more robust hydration layer that is highly resistant to bile salt displacement.

Section 3: Pharmacokinetic Translation & Pathway Targeting

Q5: How does enhanced bioavailability translate to in vivo efficacy for 6-OPCA derivatives? A: 6-OPCA is the core building block for advanced analogues like J27, which are designed to treat acute lung injury (ALI) and sepsis[1]. These derivatives exert their therapeutic effect by directly binding to JNK2, thereby blocking the JNK2-NF-κB/MAPK signaling cascade and halting the release of pro-inflammatory cytokines (TNF-α and IL-6)[1]. Unformulated suspensions often fail to reach the IC50 threshold (e.g., 0.22 μM for IL-6 inhibition) in vivo[1]. By utilizing optimized formulations, oral bioavailability can be increased to >30%[1], ensuring systemic concentrations remain above the therapeutic threshold for over 5 hours, enabling robust in vivo protection against sepsis[1].

Pathway Drug Formulated 6-OPCA Analogue (e.g., J27) JNK2 JNK2 Kinase Drug->JNK2 Direct Binding / Inhibition NFkB NF-κB / MAPK Pathway JNK2->NFkB Activation Cytokines TNF-α & IL-6 Release NFkB->Cytokines Gene Transcription Inflammation Acute Lung Injury / Sepsis Cytokines->Inflammation Pathological Induction

Mechanism of action of 6-OPCA derivatives targeting the JNK2/NF-κB pathway.

Section 4: Quantitative Data Summary

To guide your formulation choices, the following table summarizes the typical physicochemical and pharmacokinetic shifts observed when transitioning 6-OPCA from a raw crystalline state to an optimized nanosuspension.

ParameterUnformulated (Crystalline)Optimized NanosuspensionMechanistic Causality
Particle Size (D90) > 10,000 nm< 300 nmTop-down media milling fractures the crystal lattice[4].
Apparent Solubility (pH 1.2) < 0.01 mg/mL~ 0.45 mg/mLIncreased surface area alters the kinetic dissolution boundary layer.
Oral Bioavailability (F%) 10 - 15%> 30.7%Rapid dissolution prevents GI transit from outpacing absorption[1].
In Vivo Half-Life (T1/2) Variable / Absorption-limited~ 1.16 hTrue elimination kinetics are unmasked once absorption is optimized[1].
Effective Duration < 2 hours~ 5 hoursSustained plasma concentration above the IC50 threshold (0.22 μM)[1].

References[1] Title: Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway

Source: Journal of Medicinal Chemistry - ACS Publications URL: [2] Title: US20070112038A1 - Heterocyclic inhibitors of MEK and methods of use thereof Source: Google Patents URL: [3] Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: NIH URL: [4] Title: Technical Support Center: Enhancing the Bioavailability of Pyridazinone Nanocrystals Source: BenchChem URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and Other Pyridazinone Derivatives for Drug Discovery Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of 6-Oxo-1-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its derivatives with other notable pyridazinone compounds, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

The Pyridazinone Core: A Privileged Scaffold

Pyridazinone and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This "wonder nucleus" has been the foundation for a multitude of biologically active agents due to the ease of functionalization at various positions on the ring.[1][4] These modifications have led to the development of compounds with a wide array of pharmacological properties, including anti-inflammatory, cardiotonic, antimicrobial, and anticancer activities.[2][3]

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid: A Focus on Anti-Inflammatory Potential

Recent research has highlighted the potential of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its analogues as potent anti-inflammatory agents. A notable study focused on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide derivatives, demonstrating their ability to mitigate acute lung injury and sepsis by targeting c-Jun N-terminal kinase 2 (JNK2) and inhibiting the JNK2-NF-κB/MAPK signaling pathway.[5][6][7]

Mechanism of Action: JNK2 and NF-κB/MAPK Pathway Inhibition

The anti-inflammatory effects of these derivatives are attributed to their interaction with key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism of action.

JNK2_NFkB_MAPK_Pathway_Inhibition cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MKK47 MKK4/7 TAK1->MKK47 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Induces JNK2 JNK2 MKK47->JNK2 Activates AP1 AP-1 JNK2->AP1 Activates AP1->Gene_Expression Induces Pyridazinone 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives (e.g., J27) Pyridazinone->JNK2 Inhibits

Caption: Workflow for determining the anti-inflammatory activity of pyridazinone derivatives using ELISA.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW264.7 or THP-1 macrophage cell lines in appropriate media. Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the pyridazinone derivatives in DMSO and dilute them to the desired concentrations in the cell culture medium. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in each sample based on a standard curve. Determine the IC50 values for the inhibition of cytokine production for each compound.

In Vitro JNK2 Inhibition Assay

This cell-free kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of JNK2. [8][9] Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine a kinase assay buffer, a JNK substrate (e.g., ATF2 or c-Jun), and recombinant JNK2 enzyme.

  • Inhibitor Addition: Add varying concentrations of the test pyridazinone derivative or a known JNK inhibitor (e.g., SP600125) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of phosphorylated substrate can be detected using various methods, such as immunoblotting with a phospho-specific antibody or using a luminescence-based kinase assay kit.

  • Data Analysis: Quantify the signal for each reaction and calculate the percentage of JNK2 inhibition for each concentration of the test compound. Determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements. [10][11][12][13][14] Step-by-Step Methodology:

  • Cell Transfection and Seeding: Use a cell line (e.g., HEK293 or THP-1) stably or transiently transfected with an NF-κB luciferase reporter construct. Seed the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridazinone derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 5-6 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and add a cell lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its derivatives have demonstrated significant promise, particularly as anti-inflammatory agents targeting the JNK2-NF-κB/MAPK pathway. The comparative data presented in this guide highlights the diverse pharmacological profiles of pyridazinone compounds, underscoring the importance of structural modifications in determining biological activity and target selectivity.

Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective pyridazinone derivatives. Further elucidation of their molecular targets and mechanisms of action will be crucial for their advancement into clinical development. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of this important class of heterocyclic compounds.

References

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available from: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available from: [Link]

  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. Available from: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available from: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. R Discovery. Available from: [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Available from: [Link]

  • Studies of Cardiotonic Agents. 8. Synthesis and Biological Activities of Optically Active 6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl- 3(2H)-pyridazinone (KF15232). Journal of Medicinal Chemistry. Available from: [Link]

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Available from: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. Available from: [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. idosi.org. Available from: [Link]

  • Anti-inflammatory activity of pyridazinones: A review. PubMed. Available from: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed. Available from: [Link]

  • Anti-inflammatory activity of the test compounds assessed in comparison... ResearchGate. Available from: [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Request PDF. Available from: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. Available from: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available from: [Link]

  • NF-κB Reporter (Luc) - HEK293 Cell Line. BPS Bioscience. Available from: [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. Available from: [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. Available from: [Link]

  • Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance. PMC. Available from: [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available from: [Link]

  • JNK2 activity is reversibly inhibited by H2O2. (A) JNK2 kinase assay.... ResearchGate. Available from: [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PMC. Available from: [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. Available from: [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. PubMed. Available from: [Link]

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. PMC. Available from: [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]

Sources

Comparative

Comparative Efficacy of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid and its Analogs in Cholinesterase Inhibition: A Technical Guide

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive eff...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] A particularly promising area of investigation is their role as enzyme inhibitors. This guide provides a comparative analysis of the efficacy of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its structural analogs as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of neurodegenerative diseases such as Alzheimer's disease.[2][3]

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is significantly attributed to a deficit in cholinergic signaling.[1][2][4] Acetylcholine (ACh), a key neurotransmitter for memory and learning, is hydrolyzed and inactivated by AChE and BChE.[2] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, offering a therapeutic strategy for mitigating the symptoms of Alzheimer's disease.[1] Currently, drugs like Donepezil, Galantamine, and Rivastigmine are clinically used cholinesterase inhibitors.[5][6]

This guide will delve into the experimental methodology for assessing the inhibitory potential of pyridazinone derivatives against cholinesterases, present comparative efficacy data against established inhibitors, and provide a mechanistic context for these findings.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To quantitatively assess the inhibitory potency of our lead compound and its analogs, a well-established colorimetric method, the Ellman's assay, is employed.[7][8][9] This assay is reliable, and suitable for high-throughput screening of potential inhibitors.[7]

Principle of the Assay:

The assay is a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase (or Butyrylcholinesterase) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[7][8]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[7][8]

The rate of TNB formation is directly proportional to the enzyme activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Butyrylcholinesterase (BChE) from equine serum (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its analogs)

  • Reference inhibitors (Donepezil, Galantamine, Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to various concentrations.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare a working solution of AChE or BChE (e.g., 1 U/mL) in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound or reference inhibitor solution at different concentrations. For the control (uninhibited enzyme activity), add 10 µL of buffer.

    • Add 10 µL of the AChE or BChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare stock solutions of inhibitors P2 Prepare working dilutions P1->P2 A2 Add 10 µL Inhibitor/Control P2->A2 P3 Prepare DTNB and ATCI solutions A5 Add 10 µL DTNB P3->A5 A6 Add 10 µL ATCI (Start reaction) P3->A6 P4 Prepare enzyme solution (AChE/BChE) A3 Add 10 µL Enzyme P4->A3 A1 Add 140 µL Buffer A1->A2 A2->A3 A4 Incubate (25°C, 10 min) A3->A4 A4->A5 A5->A6 D1 Kinetic reading at 412 nm A6->D1 D2 Calculate reaction rates D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot and determine IC50 D3->D4

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Comparative Efficacy Data

The following table summarizes the IC50 values of various pyridazinone derivatives against AChE and BChE, in comparison with standard cholinesterase inhibitors. Lower IC50 values indicate higher inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Reference
Pyridazinone Derivatives
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamateBChE12.8[3]
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamateAChE>100 (38.9% inhib)[3]
A pyridyl-pyridazine derivative (Compound 5)AChE0.26[10][11]
A pyridyl-pyridazine derivative (Compound 5)BChE0.19[10][11]
Standard Inhibitors
DonepezilAChE~0.01 - 0.03[5]
DonepezilBChE3.25[3]
GalantamineAChE~0.5 - 1.5[5]
RivastigmineAChE~0.05 - 0.2[5]

Note: The IC50 values for "6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid" are not available in the cited literature. The presented data is for structurally related pyridazinone derivatives to provide a comparative context.

Mechanistic Insights: The Cholinergic Pathway in Alzheimer's Disease

The inhibition of AChE and BChE directly impacts the cholinergic signaling pathway, which is crucial for cognitive function. The diagram below illustrates the role of these enzymes in synaptic transmission and how their inhibition can be beneficial in the context of Alzheimer's disease.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) Vesicle ACh packaged into vesicles ACh_synthesis->Vesicle Release Vesicle fusion and ACh release Vesicle->Release ACh_in_synapse Acetylcholine (ACh) Release->ACh_in_synapse Neurotransmission AChE AChE / BChE ACh_in_synapse->AChE Receptor ACh binds to receptors (Nicotinic/Muscarinic) ACh_in_synapse->Receptor Degradation ACh -> Choline + Acetate AChE->Degradation Degradation->ACh_synthesis Choline reuptake Signal Signal Transduction -> Cognitive Function Receptor->Signal Inhibitor Pyridazinone Inhibitor Inhibitor->AChE Inhibition

Caption: The cholinergic signaling pathway and the site of action for cholinesterase inhibitors.

Conclusion

The pyridazinone scaffold represents a promising starting point for the development of novel cholinesterase inhibitors. The data indicates that specific structural modifications to the pyridazinone core can lead to potent and selective inhibitors of either AChE or BChE. While direct inhibitory data for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is not yet prevalent in the literature, the strong performance of its analogs warrants its further investigation. The experimental and analytical framework provided in this guide offers a robust methodology for the continued exploration and optimization of this important class of enzyme inhibitors in the pursuit of new therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

  • Role of Cholinergic Signaling in Alzheimer's Disease - PMC. Available at: [Link]

  • The Cholinergic Hypothesis of Age and Alzheimer's Disease-Related Cognitive Deficits: Recent Challenges and Their Implications for Novel Drug Development - DOI. Available at: [Link]

  • Alzheimer's Disease Pharmacotherapy in Relation to Cholinergic System Involvement. Available at: [Link]

  • Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed. Available at: [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease - PubMed. Available at: [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available at: [Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease - Semantic Scholar. Available at: [Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease - MDPI. Available at: [Link]

  • 4.5.2. Inhibition of Acetylcholinesterase - Bio-protocol. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. Available at: [Link]

  • Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC. Available at: [Link]

Sources

Validation

Validating the biological activity of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Technical Comparison Guide: Validating 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid Scaffolds as JNK2/MAPK Inhibitors As drug development pivots toward highly selective kinase inhibitors, the 6-Oxo-1-phenyl-1,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validating 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid Scaffolds as JNK2/MAPK Inhibitors

As drug development pivots toward highly selective kinase inhibitors, the 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid scaffold has emerged as a critical pharmacophore. Recent advancements have utilized this structural backbone to synthesize highly specific JNK2 inhibitors—most notably the analogue J27—which demonstrate profound efficacy in treating Acute Lung Injury (ALI) and systemic sepsis[1].

This guide provides a comprehensive framework for validating the biological activity of 6-oxo-pyridazine derivatives, objectively comparing their performance against traditional alternatives, and outlining the self-validating experimental systems required to prove their mechanism of action.

Mechanistic Rationale & Pathway Analysis

The spatial conformation of the aminophenol structure linked to the dihydropyridazine core provides highly specific hydrogen-bonding opportunities within the JNK2 ATP-binding pocket[2]. By selectively targeting JNK2, these derivatives bypass the broader cross-reactivity typically seen with pan-JNK inhibitors.

During sepsis or ALI, circulating lipopolysaccharides (LPS) trigger TLR4 receptors, leading to the hyperactivation of the NF-κB and MAPK signaling cascades[3]. The 6-oxo-pyridazine scaffold directly interrupts this cascade at the JNK2 node, halting the downstream transcription of pro-inflammatory cytokines like TNF-α and IL-6[1].

SignalingPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates TAK1 TAK1 Kinase TLR4->TAK1 Intracellular Signaling JNK2 JNK2 TAK1->JNK2 Phosphorylation NFKB NF-κB / MAPK JNK2->NFKB Pathway Activation Cytokines TNF-α & IL-6 NFKB->Cytokines Gene Transcription Inhibitor 6-Oxo-pyridazine (e.g., J27) Inhibitor->JNK2 Direct Binding & Inhibition

Mechanism of Action: JNK2 inhibition by 6-Oxo-pyridazine derivatives in the NF-κB/MAPK pathway.

Comparative Performance Analysis

To contextualize the utility of the 6-oxo-pyridazine scaffold, we must compare its optimized derivative (J27) against standard pharmacological interventions: SP600125 (a standard pan-JNK inhibitor) and Dexamethasone (a broad-spectrum corticosteroid).

Compound ClassPrimary TargetIL-6 IC₅₀ (μM)In Vivo BioavailabilityOff-Target Toxicity Risk
J27 (6-Oxo-pyridazine derivative) JNK20.2230.74%Low (High spatial specificity)
SP600125 Pan-JNK (1/2/3)~0.15< 10%High (ATP-competitive cross-reactivity)
Dexamethasone Glucocorticoid Receptor< 0.01HighHigh (Broad immunosuppression)

Causality in Performance: While Dexamethasone exhibits a lower IC₅₀, its mechanism relies on broad transcriptional suppression, leading to severe metabolic disruption and immunosuppression. SP600125 hits JNK1, JNK2, and JNK3 indiscriminately. The 6-oxo-pyridazine scaffold (J27) achieves a highly competitive IC₅₀ of 0.22 μM while maintaining a favorable pharmacokinetic profile (30.74% bioavailability) and strict JNK2 selectivity, making it a superior candidate for acute inflammatory translation[4].

Self-Validating Experimental Protocols

A robust validation pipeline must be a self-validating system—meaning the output of one assay inherently controls for the artifacts of another.

ValidationWorkflow Step1 1. Phenotypic Screening (Macrophage ELISA) Step2 2. Viability Counter-Screen (CellTiter-Glo) Step1->Step2 Validates non-toxicity Step3 3. Target Engagement (SPR / CETSA) Step2->Step3 Confirms mechanism Step4 4. In Vivo Translation (Murine ALI Model) Step3->Step4 Establishes efficacy

Self-validating experimental workflow for assessing JNK2-targeted anti-inflammatory agents.

Protocol A: Phenotypic Screening & Viability Counter-Screen

Objective: Quantify the suppression of pro-inflammatory cytokines while ruling out cytotoxic artifacts.

  • Cell Seeding: Seed J774A.1 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate.

    • Causality: J774A.1 cells express high baseline levels of TLR4 and CD14, providing a highly reproducible, physiologically relevant response to LPS. Using a continuous cell line rather than primary PBMCs reduces donor-to-donor variability during the initial IC₅₀ determination phase[2].

  • Compound Pre-treatment: Incubate cells with the 6-oxo-pyridazine derivative (titrated from 0.01 μM to 10 μM) for 2 hours.

  • Stimulation: Add 1 μg/mL LPS (E. coli O111:B4) and incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify IL-6 and TNF-α via sandwich ELISA.

  • Self-Validation (Crucial Step): Immediately perform a CellTiter-Glo (ATP-based) viability assay on the remaining cells. Logic: If cell viability drops below 90%, the observed reduction in cytokines is an artifact of cell death, not true kinase inhibition.

Protocol B: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Prove direct physical binding to JNK2.

  • Immobilization: Covalently couple recombinant human JNK2 to a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Flow: Inject varying concentrations of the 6-oxo-pyridazine compound (e.g., 3.125 nM to 100 nM) over the flow cell at a rate of 30 μL/min.

  • Kinetics Analysis: Record the association (k_on) and dissociation (k_off) phases to calculate the dissociation constant (K_D).

    • Causality: Phenotypic assays (like ELISA) cannot distinguish between true target inhibition and downstream pathway interference. SPR provides real-time, label-free validation that the scaffold physically binds to JNK2, confirming the on-target mechanism of action[4].

Protocol C: In Vivo Translation (Murine ALI Model)

Objective: Validate systemic bioavailability and local pulmonary efficacy.

  • Administration: Administer the compound (10 mg/kg) via intraperitoneal (i.p.) injection to C57BL/6 mice 1 hour prior to induction.

  • ALI Induction: Induce Acute Lung Injury via intratracheal instillation of LPS (5 mg/kg).

    • Causality: Intratracheal administration strictly confines the primary endotoxin insult to the pulmonary space. This isolates the lung as the primary variable, preventing the immediate systemic shock seen in intravenous LPS models[3].

  • Harvest & Analysis: Euthanize mice 12 hours post-induction. Harvest bronchoalveolar lavage fluid (BALF).

  • Endpoint Validation: Analyze BALF for total protein concentration (indicating vascular leakage) and neutrophil infiltration. A successful 6-oxo-pyridazine derivative will significantly reduce both metrics compared to the vehicle control[1].

Sources

Comparative

High-Resolution Mass Spectrometry Validation of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid Purity: A Comparative Guide

Introduction In the landscape of modern drug development, 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6)[1] has emerged as a foundational pharmacophore. Notably, diphenyl 6-oxo-1,6-dihydropyrida...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6)[1] has emerged as a foundational pharmacophore. Notably, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives (such as compound J27) have been identified as highly potent JNK2 inhibitors, effectively blocking the JNK2-NF-κB/MAPK pathway to treat acute lung injury (ALI) and sepsis ()[2].

Because this scaffold is critical for synthesizing targeted therapeutics, the purity of the starting material is non-negotiable. Trace impurities—such as unreacted phenylhydrazine, regioisomers, or decarboxylated degradants—can introduce severe artifacts in high-throughput screening, leading to false-positive biological activity or skewed toxicological profiles.

The Analytical Challenge & Causality of Method Selection

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard for assessing chemical purity. However, UV detection lacks the specificity required to differentiate between the target carboxylic acid and structurally similar isomeric impurities that share the identical chromophore.

To achieve absolute confidence, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF), is required.

Ionization Causality: The presence of the carboxylic acid moiety dictates the use of Electrospray Ionization in negative mode (ESI-), which readily yields the stable deprotonated ion [M-H]-. Recent comparative studies on carboxylic acid quantification confirm that ESI- LC-MS platforms provide superior sensitivity and selectivity without the need for complex derivatization, provided the chromatographic conditions are optimized ()[3]. Conversely, positive mode (ESI+) is run concurrently in a polarity-switching method to capture basic impurities, such as residual phenylhydrazine.

Comparative Purity Analysis: High-Purity Reference vs. Commercial Crude

When sourcing 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, researchers typically choose between a High-Purity Reference Standard (often subjected to preparative LC purification) and a Commercial Synthesis Grade (crude or recrystallized). The table below objectively compares the analytical profiles of these two grades using LC-HRMS validation.

ParameterHigh-Purity Reference StandardCommercial Synthesis GradeAnalytical Method
Overall Purity (LC-MS/MS) > 99.5%~ 92.0 - 95.0%ESI-HRMS (Negative Mode)
Isomeric Impurities < 0.1%1.5 - 3.0%UHPLC Separation
Unreacted Phenylhydrazine Not Detected (LOD: 1 ng/mL)~ 0.5%ESI-MRM (Positive Mode)
Limit of Detection (LOD) 0.05 ng/mLN/AS/N Ratio > 3
Limit of Quantification (LOQ) 0.15 ng/mLN/AS/N Ratio > 10

Experimental Protocol: Self-Validating LC-HRMS Purity Workflow

To ensure absolute trustworthiness, the following step-by-step methodology incorporates a self-validating system. By utilizing stable isotope-labeled internal standards (IS) and rigorous blank matrix injections, the protocol inherently controls for matrix effects, ion suppression, and column carryover.

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh 1.0 mg of the 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid sample.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL.

  • Causality Check: Spike the working solution with 10 ng/mL of an isotope-labeled internal standard (e.g., 13C-labeled analog). This normalizes any fluctuations in ESI ionization efficiency and validates that quantitative suppression is not occurring.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The hydrophobic stationary phase effectively retains the phenyl ring, while the acidic mobile phase suppresses the ionization of the carboxylic acid in solution, preventing peak tailing during separation[3].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Ion Source: Heated Electrospray Ionization (HESI) with polarity switching (Negative/Positive).

  • Scan Mode: Full Scan (m/z 50–500) at 70,000 mass resolution.

  • Data-Dependent MS2 (ddMS2): Triggered for the top 3 most abundant ions to provide structural elucidation of any unknown impurity peaks.

  • Validation: Inject a solvent blank before and after the sample sequence. The absence of the target m/z in the blank validates that no column carryover is occurring, ensuring the integrity of the run.

G A Sample Preparation (6-Oxo-1-phenyl... acid + IS) B UHPLC Separation (C18, Gradient Elution) A->B C ESI-HRMS Detection (Negative Mode for Acid, Positive for Amines) B->C D Data Processing (Exact Mass & MS/MS Spectra) C->D E Purity Validation (>99.5% Target Achieved) D->E

Figure 1: LC-HRMS workflow for validating the purity of 6-Oxo-1-phenyl-1,6-dihydropyridazine.

Mechanistic Context: Why Purity Drives Biological Efficacy

The necessity of this rigorous purity validation is best understood through the downstream biological application of the compound. When 6-Oxo-1-phenyl-1,6-dihydropyridazine derivatives are synthesized free of impurities, they act as highly selective JNK2 inhibitors. As illustrated below, this precise targeting halts the inflammatory cascade responsible for acute lung injury[2]. Impurities in the scaffold can lead to off-target kinase binding, rendering the biological data useless.

Pathway LPS LPS / Stress Signals JNK2 JNK2 Kinase LPS->JNK2 NFkB NF-κB / MAPK Pathway JNK2->NFkB Inhibitor 6-Oxo-1-phenyl... acid Derivatives (e.g., J27) Inhibitor->JNK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ALI Acute Lung Injury / Sepsis Cytokines->ALI

Figure 2: JNK2-NF-κB/MAPK signaling pathway targeted by 6-Oxo-1-phenyl-1,6-dihydropyridazine.

References

  • Liao, J., Yang, J., Li, X., Hu, C., Zhu, W., Zhou, Y., ... & Tang, Q. (2023). "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway." Journal of Medicinal Chemistry, 66(17), 12304-12323.[Link]

  • Han, J., Schwartz-Zimmermann, H. E., Hündler, M., Reiterer, N., Ricci, S., Rivera-Chacon, R., ... & Berthiller, F. (2024). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, 416, 1199–1215.[Link]

Sources

Validation

Comparing synthetic routes for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Executive Summary The compound 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS: 412339-01-6) is a highly privileged pharmacophore in modern drug discovery. It serves as a critical structural core for designin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS: 412339-01-6) is a highly privileged pharmacophore in modern drug discovery. It serves as a critical structural core for designing potent anti-inflammatory agents, particularly those targeting the JNK2 and p38 MAPK signaling pathways to treat acute lung injury and sepsis[1].

For drug development professionals and synthetic chemists, selecting the optimal synthetic route for this scaffold dictates the efficiency of Structure-Activity Relationship (SAR) campaigns and downstream process scale-up. This guide objectively compares the two primary synthetic methodologies: the Classical De Novo Condensation Route and the Modern Transition-Metal Catalyzed N-Arylation Route , providing self-validating experimental protocols and quantitative performance data.

Route A: Classical De Novo Condensation & Oxidation

The classical approach builds the pyridazinone ring from acyclic precursors. This method relies on the condensation of α-ketoglutaric acid with phenylhydrazine, followed by an oxidative aromatization step[2][3].

Causality & Mechanistic Insights
  • Acid-Catalyzed Condensation: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the ketone carbonyl of α-ketoglutaric acid, lowering the LUMO energy and facilitating nucleophilic attack by phenylhydrazine to form the hydrazone intermediate.

  • Thermodynamically Driven Cyclization: Upon heating, the terminal carboxylic acid undergoes intramolecular condensation with the secondary amine of the hydrazone, expelling water to form a 4,5-dihydropyridazinone ring.

  • Electrophilic Aromatization: The dihydropyridazine intermediate lacks aromatic stability. The addition of molecular bromine ( Br2​ ) initiates an electrophilic halogenation followed by the elimination of hydrogen bromide ( HBr ). This elimination is thermodynamically driven by the formation of the highly stable, fully conjugated pyridazine aromatic system[4].

RouteA A α-Ketoglutaric Acid + Phenylhydrazine B Hydrazone Intermediate A->B Condensation (AcOH, RT) C 4,5-Dihydro-6-oxo-1-phenyl pyridazine-3-carboxylic acid B->C Cyclization (Reflux, -H₂O) D 6-Oxo-1-phenyl-1,6-dihydro pyridazine-3-carboxylic acid C->D Aromatization (Br₂, 50°C)

Workflow of the classical De Novo condensation and oxidation route.

Step-by-Step Protocol (Self-Validating System)
  • Hydrazone Formation: Dissolve 10.0 g (68.4 mmol) of α-ketoglutaric acid in 50 mL of glacial acetic acid. Slowly add 7.76 g (71.8 mmol) of phenylhydrazine dropwise at room temperature. Stir for 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the acyclic intermediate is fully consumed.

  • Oxidation: Cool the mixture to 50°C. Equip the flask with a gas scrubber. Add 12.0 g (75.2 mmol) of liquid Br2​ dropwise over 20 minutes. Stir for an additional 2 hours at 50°C.

  • Self-Validating Workup: Pour the crude mixture into 200 mL of ice water containing 10% aqueous sodium thiosulfate.

    • Validation Check: The immediate disappearance of the characteristic orange/brown color of bromine confirms the complete quenching of the hazardous oxidant, ensuring the product is safe for handling and preventing downstream over-oxidation artifacts.

  • Isolation: Filter the resulting pale-yellow precipitate, wash with cold water, and recrystallize from ethanol to yield the pure target acid.

Route B: Modern Transition-Metal Catalyzed N-Arylation

For modern SAR library generation, relying on pre-substituted hydrazines is synthetically restrictive. The modern route utilizes a late-stage Ullmann-type N-arylation of a pre-formed pyridazinone ester, followed by saponification[1].

Causality & Mechanistic Insights
  • Ligand-Accelerated Catalysis: Copper(I) iodide is used alongside N,N'-dimethylethylenediamine (DMEDA). DMEDA chelates the Cu(I) center, preventing its disproportionation into inactive Cu(II) and Cu(0) . Furthermore, this chelation drastically increases the solubility of the copper complex in the organic phase, lowering the activation energy required for the oxidative addition of iodobenzene.

  • Mild Saponification: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation provides superior solubility for the intermediate carboxylate salt in mixed aqueous-organic solvent systems, preventing premature precipitation during hydrolysis.

RouteB A Methyl 6-oxo-1,6-dihydro pyridazine-3-carboxylate C CuI / DMEDA K₂CO₃, DMSO A->C B Iodobenzene B->C D N-Phenylated Ester C->D Ullmann Coupling (110°C, 12h) E 6-Oxo-1-phenyl-1,6-dihydro pyridazine-3-carboxylic acid D->E Saponification (LiOH, then HCl)

Modern transition-metal catalyzed N-arylation synthetic workflow.

Step-by-Step Protocol (Self-Validating System)
  • Coupling Setup: In an oven-dried Schlenk flask under argon, combine 5.0 g (32.4 mmol) of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, 7.9 g (38.9 mmol) of iodobenzene, 0.61 g (3.2 mmol) of CuI, and 8.9 g (64.8 mmol) of K2​CO3​ .

  • Ligand Addition: Inject 30 mL of anhydrous DMSO followed by 0.57 g (6.4 mmol) of DMEDA. Heat the sealed flask to 110°C for 12 hours.

  • Ester Isolation: Cool to room temperature, dilute with 100 mL of water, and extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the crude N-phenylated ester.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and water (40 mL). Add 2.0 equivalents of LiOH and stir at room temperature for 2 hours.

  • Self-Validating Acidification: Wash the aqueous layer once with diethyl ether to remove organic impurities. Slowly acidify the aqueous layer with 1M HCl to pH 2.

    • Validation Check: The sudden, massive precipitation of a white/pale-yellow solid exclusively at acidic pH confirms the successful saponification of the ester (which would have remained soluble in the organic wash) and isolates the target carboxylic acid in high purity.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Comparison & Experimental Data

To aid in route selection, the following table summarizes the experimental performance metrics of both methodologies based on standard laboratory-scale executions.

MetricRoute A: De Novo SynthesisRoute B: N-Arylation (Ullmann)
Overall Yield 65–75%75–85% (over 2 steps)
Atom Economy Moderate (generates H2​O , HBr )Low (generates KI , Cu salts, MeOH)
Primary Reagents α-Ketoglutaric acid, Phenylhydrazine, Br2​ Pyridazinone ester, Iodobenzene, CuI
Scalability Excellent (Routinely used for Kilogram scale)Moderate (Limited by catalyst cost & removal)
Safety Profile Hazardous (Toxic Br2​ gas, strong acids)Safer (Requires inert atmosphere, mild reagents)
Library Generation Poor (Requires pre-substituted hydrazines)Excellent (Late-stage diversification of the N-aryl group)

Conclusion & Recommendations

For process chemistry and bulk manufacturing , Route A remains the gold standard. Despite the hazardous nature of molecular bromine, the exceptionally low cost of α-ketoglutaric acid and phenylhydrazine makes this route economically viable for kilogram-scale production.

Conversely, for medicinal chemistry and drug discovery , Route B is vastly superior. The ability to perform late-stage N-arylation allows researchers to rapidly synthesize diverse libraries of 1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives from a single common intermediate, accelerating the optimization of target binding affinity and pharmacokinetic properties.

References

  • Title: Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US20070112038A1 - Heterocyclic inhibitors of MEK and methods of use thereof Source: Google Patents URL
  • Title: Pyridazines with Heteroatom Substituents in Position 3 and 5. 6. SN Reactions in Position 5 of 2-Aryl-5-hydroxypyridazin-3(2H)-ones Source: Journal of Heterocyclic Chemistry (Schober et al., 1989) URL: [Link]

  • Title: Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Benchmarking 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid Against Standard JNK Inhibitors

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide Executive Summary The development of targeted therapeutics for acute inflammatory conditions, such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Executive Summary

The development of targeted therapeutics for acute inflammatory conditions, such as acute lung injury (ALI) and sepsis, relies heavily on modulating the mitogen-activated protein kinase (MAPK) signaling network. Recently, derivatives of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (notably the 4-methyl analogue, J27) have emerged as potent pharmacophores that bind directly to c-Jun N-terminal kinase 2 (JNK2)[1]. By blocking the JNK2-NF-κB/MAPK pathway, these compounds effectively halt the cytokine storm associated with systemic inflammatory response syndrome (SIRS).

As a Senior Application Scientist, I have structured this guide to objectively benchmark this novel pyridazine-based scaffold against two gold-standard JNK inhibitors: SP600125 (a reversible ATP-competitive inhibitor)[2] and JNK-IN-8 (an irreversible covalent inhibitor)[3]. This guide provides a mechanistic comparison, quantitative data, and self-validating experimental workflows to help researchers integrate these compounds into their preclinical pipelines.

Mechanistic Profiling & Pathway Dynamics

To understand the comparative efficacy of these inhibitors, we must first analyze their mechanism of action (MoA) at the molecular level.

  • 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives (e.g., J27): These compounds act as direct JNK2 binders. By engaging the kinase domain, they disrupt the downstream phosphorylation cascade, specifically inhibiting the TAK1/NF-κB and MAPK signaling pathways. This dual-pronged blockade severely limits the transcription of pro-inflammatory cytokines like TNF-α and IL-6[1].

  • SP600125: A classic, reversible, ATP-competitive pan-JNK inhibitor. While highly effective in vitro (IC50 ~40 nM for JNK2), its reversible nature and broader kinase off-target effects often limit its use in complex in vivo models of sepsis[2].

  • JNK-IN-8: A highly selective, irreversible covalent inhibitor. It forms a covalent bond with a conserved cysteine residue in the activation loop of JNK1/2/3 (IC50 ~18.7 nM for JNK2), locking the kinase in an inactive conformation. This provides sustained inhibition even after drug washout[3].

JNK2_Pathway TLR4 LPS / TLR4 Activation TAK1 TAK1 Kinase TLR4->TAK1 JNK2 JNK2 (Target) TAK1->JNK2 NFKB NF-κB / AP-1 Transcription JNK2->NFKB Cytokines TNF-α & IL-6 Release NFKB->Cytokines Inhibitor1 Pyridazine Derivatives (e.g., J27) Inhibitor1->JNK2 Direct Binding Inhibitor2 Standard Inhibitors (SP600125, JNK-IN-8) Inhibitor2->JNK2 ATP/Covalent Blockade

Figure 1: Mechanism of JNK2 pathway blockade by pyridazine derivatives and standard inhibitors.

Quantitative Benchmarking

The following table synthesizes the biochemical and cellular performance metrics of the 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid analogue (J27) against the industry standards.

InhibitorPrimary TargetMechanism of ActionJNK2 IC50Cellular Efficacy (LPS-induced J774A.1)Clinical / Preclinical Utility
J27 (Pyridazine derivative) JNK2Direct binding, non-covalentLow μM range~38-46% inhibition of TNF-α/IL-6 at 10 μMPreclinical: Acute Lung Injury, Sepsis
SP600125 JNK1/2/3Reversible, ATP-competitive40 nMPotent suppression, but reversible upon washoutTool compound; limited by off-target toxicity
JNK-IN-8 JNK1/2/3Irreversible, Covalent (Cys)18.7 nMSustained suppression of p-c-JunHigh-fidelity tool compound for JNK validation

Data synthesized from foundational pharmacology studies[1][2][3].

Experimental Protocols: Validating Inhibitor Efficacy

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. We pair an isolated biochemical assay (to prove direct target engagement) with a cellular phenotypic assay (to prove functional biological consequence).

Protocol A: In Vitro Kinase Assay (Target Engagement)

Causality: To distinguish between direct kinase inhibition and upstream pathway interference, we utilize an isolated recombinant JNK2 kinase assay. This removes cellular permeability and metabolic factors from the equation.

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant human JNK2 kinase in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyridazine derivative, SP600125, and JNK-IN-8 in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: Combine the kinase, inhibitor, and an ATF2 or c-Jun peptide substrate in a 384-well plate. Incubate at room temperature for 30 minutes. Note: For JNK-IN-8, a longer pre-incubation (up to 60 mins) may be required to allow covalent bond formation.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration for JNK2) to initiate the reaction.

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence to quantify kinase activity and calculate IC50 values.

Protocol B: Cellular Anti-Inflammatory Assay (Functional Readout)

Causality: Because JNK2 activation directly regulates AP-1 and NF-κB transcription factors, quantifying their downstream targets (TNF-α and IL-6) via ELISA provides a reliable phenotypic readout of inhibitor efficacy in a disease-relevant model (macrophages).

Step-by-Step Methodology:

  • Cell Seeding: Seed J774A.1 murine macrophages in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media and replace with fresh media containing the inhibitors (e.g., 10 μM of the pyridazine derivative, or 1 μM of SP600125/JNK-IN-8). Include a vehicle control (0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 μg/mL to induce the SIRS-like inflammatory response. Include an unstimulated control (negative control) to validate assay baseline.

  • Harvesting: After 24 hours, collect the cell culture supernatant. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • Quantification: Analyze the supernatant using standard sandwich ELISA kits for murine TNF-α and IL-6. Normalize the cytokine concentrations against total cellular protein (determined via BCA assay on the remaining cell lysate) to account for any inhibitor-induced cytotoxicity.

Screening_Workflow Step1 Seed J774A.1 Macrophages Step2 Pre-treat with Inhibitors (1 h) Step1->Step2 Step3 Stimulate with LPS (24 h) Step2->Step3 Step4 Collect Supernatant & Cell Lysate Step3->Step4 Step5 ELISA (IL-6/TNF-α) & Western Blot Step4->Step5

Figure 2: Cellular screening workflow for evaluating JNK2 inhibitor anti-inflammatory efficacy.

Conclusion

While standard inhibitors like SP600125 and JNK-IN-8 remain indispensable tool compounds for probing JNK biology, the 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid scaffold represents a highly promising avenue for therapeutic development. Its ability to directly bind JNK2 and effectively suppress the TAK1/NF-κB signaling axis translates to profound anti-inflammatory effects in models of acute lung injury and sepsis. Researchers looking to benchmark this compound should utilize the dual biochemical and cellular workflows outlined above to ensure rigorous, E-E-A-T compliant validation.

References

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Receptor Binding Assays for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Introduction: The Imperative for Rigorous Binding Validation The compound 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its analogues represent a promising class of molecules with demonstrated anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Binding Validation

The compound 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its analogues represent a promising class of molecules with demonstrated anti-inflammatory properties. Recent studies have identified their potential to modulate critical signaling pathways, such as NF-κB and MAPK, with a surprising affinity for targets like c-Jun N-terminal kinase 2 (JNK2).[1][2][3] As we move from initial discovery to lead optimization, quantifying the interaction between this compound and its putative receptor(s) with high confidence is paramount.

Here, we will compare three industry-standard techniques: the highly sensitive Radioligand Binding Assay (RBA), the homogeneous Fluorescence Polarization (FP) assay, and the label-free, real-time Surface Plasmon Resonance (SPR) analysis. This guide will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols tailored for the characterization of our lead compound, and present a clear strategy for interpreting the comparative data.

The Logic of Orthogonal Method Cross-Validation

The core principle of cross-validation is to build confidence in an analytical result by demonstrating that different measurement techniques yield comparable data.[6] If a radioligand filtration assay, a fluorescence-based solution assay, and a label-free surface-based assay all report a similar binding affinity for our compound, we can be significantly more certain of the result than if we had relied on a single method. This approach is strongly endorsed by regulatory bodies like the FDA, who emphasize the importance of robust and reliable bioanalytical methods.[7][8][9][10]

cluster_0 A Hypothesis: Compound binds to Target Receptor (e.g., JNK2) B Primary Assay: Radioligand Binding Assay (RBA) - Determine Ki A->B Characterize Binding C Secondary Orthogonal Assay: Fluorescence Polarization (FP) - Determine Ki A->C Characterize Binding D Tertiary Orthogonal Assay: Surface Plasmon Resonance (SPR) - Determine Kd A->D Characterize Binding E Data Comparison & Analysis - Are Ki and Kd values convergent? B->E C->E D->E F High-Confidence Conclusion - Binding affinity is validated. E->F Yes G Re-evaluate Hypothesis - Investigate assay artifacts or alternative targets. E->G No

Caption: High-level workflow for cross-validating binding affinity data.

Comparative Analysis of Key Binding Assay Platforms

Choosing the right combination of assays requires understanding their fundamental principles, advantages, and limitations. Below is a comparative summary of the three techniques discussed in this guide.

FeatureRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Competitive displacement of a radiolabeled ligand from a receptor.Change in the rotational speed (and thus light polarization) of a fluorescently labeled ligand upon binding to a larger receptor molecule.[11]Change in refractive index at a sensor surface as the compound (analyte) binds to an immobilized receptor (ligand).[12]
Label Required Radioactive (e.g., ³H, ¹²⁵I) on a reference ligand.[13]Fluorescent on a reference ligand (tracer).[14]None (Label-free).[15]
Typical Throughput Medium to High (96/384-well plates).High (96/384/1536-well plates).Low to Medium.
Data Output Endpoint (IC₅₀, from which Kᵢ is calculated).[16]Endpoint (IC₅₀, from which Kᵢ is calculated).[17]Real-time sensorgram (kₐ, kₔ, from which Kₔ is calculated).[18][19]
Key Advantage Considered the "gold standard" for its high sensitivity and robustness.[16]Homogeneous (no-wash) format, amenable to HTS, lower material consumption.Provides kinetic and thermodynamic data; label-free nature avoids potential artifacts from ligand modification.[20]
Key Limitation Requires handling and disposal of radioactive materials; filtration can be cumbersome.[13]Requires a suitable fluorescent probe; susceptible to fluorescent artifacts from test compounds.Requires specialized equipment and expertise; receptor immobilization can affect its conformation.

Method 1: Radioligand Binding Assay (RBA) - The Gold Standard

RBA is a highly sensitive and well-established method for quantifying receptor-ligand interactions.[21] In a competitive RBA, we measure the ability of our unlabeled test compound (6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid) to displace a known radiolabeled ligand from the target receptor.

Causality Behind Experimental Choices: We use a filtration-based RBA because it is an effective method to separate receptor-bound radioligand from the unbound radioligand, which is crucial for accurate quantification, especially with membrane-bound receptors.[16] The choice of a low, non-saturating concentration of radioligand (at or below its Kₔ) is critical to ensure the assay is sensitive to competition from the test compound.[22]

Experimental Protocol: Competitive RBA
  • Receptor Preparation: Prepare membrane homogenates from cells overexpressing the target receptor (e.g., JNK2) or from relevant tissue sources. Homogenize in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[23]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a known non-radioactive ligand (for non-specific binding).

    • 50 µL of various concentrations of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (typically a 10-point, 3-fold serial dilution).

    • 50 µL of the radiolabeled ligand (e.g., ³H-labeled standard inhibitor) at a fixed concentration (e.g., 0.5 nM).

    • 100 µL of the receptor membrane preparation (e.g., 20 µg protein/well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[23]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_1 A Prepare Reagents: Receptor Membranes, Radioligand, Test Compound, Buffers B Incubate Components in 96-well plate A->B C Vacuum Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Add Scintillant & Count CPM D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Experimental workflow for a filtration-based Radioligand Binding Assay.

Method 2: Fluorescence Polarization (FP) - A Homogeneous Alternative

FP assays offer a non-radioactive, solution-based alternative that is highly amenable to high-throughput screening.[11] The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a much larger protein, its rotation slows dramatically, resulting in a higher degree of light polarization.[14]

Causality Behind Experimental Choices: This method is chosen for cross-validation due to its fundamentally different principle (molecular rotation vs. radioactivity). A competitive format is used where our unlabeled test compound displaces a fluorescent tracer, causing a decrease in polarization. Optimizing the tracer concentration is key; it must be low enough to be sensitive to displacement but high enough to provide a robust signal-to-noise ratio.[24]

Experimental Protocol: Competitive FP
  • Reagent Preparation:

    • Prepare a purified, soluble form of the target receptor (e.g., recombinant JNK2 protein).

    • Synthesize or procure a fluorescently labeled version of a known binder (the "tracer").

    • Prepare serial dilutions of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.

  • Assay Setup: In a low-binding, black 384-well plate, add:

    • 10 µL of the test compound at various concentrations.

    • 10 µL of a solution containing the target receptor and the fluorescent tracer (pre-incubated to form a complex). The final concentrations should be optimized, for example, 10 nM tracer and 50 nM receptor.

  • Controls: Include wells for:

    • "Free Tracer": Tracer only, to define the minimum polarization signal.

    • "Tracer + Receptor": No test compound, to define the maximum polarization signal.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a fluorescence plate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization value, typically in millipolarization units (mP).

  • Data Analysis:

    • Plot the mP values against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation, similar to the RBA method.

Method 3: Surface Plasmon Resonance (SPR) - Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that provides real-time, label-free analysis of molecular interactions.[12] It measures changes in the refractive index on the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip.

Causality Behind Experimental Choices: SPR is the ultimate orthogonal method because it requires no labels on either the compound or a competitor ligand, eliminating potential artifacts from fluorophore or radiolabel conjugation.[15] Furthermore, it provides detailed kinetic information (association rate, kₐ; dissociation rate, kₔ) that endpoint assays like RBA and FP cannot. The dissociation constant (Kₔ) is calculated directly from these rates (kₔ/kₐ).

Experimental Protocol: Kinetic SPR Analysis
  • Chip Preparation: Covalently immobilize the purified target receptor (ligand) onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for accurate kinetic analysis without mass transport limitations.

  • System Priming: Equilibrate the SPR instrument and the chip surface with running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject a series of concentrations of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (analyte) over the chip surface for a defined period (association phase).

  • Dissociation Phase: Following the injection, flow running buffer over the surface and monitor the dissociation of the compound from the receptor (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The instrument records the binding events as a sensorgram (Response Units vs. Time).

    • Perform reference subtraction using data from a blank flow cell to correct for bulk refractive index changes.

    • Globally fit the sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants kₐ and kₔ.

    • Calculate the equilibrium dissociation constant: Kₔ = kₔ / kₐ.

Synthesizing the Data: A Case Study in Successful Cross-Validation

After performing all three assays, the final step is to compare the derived affinity constants. The goal is to observe convergence of these values, which would strongly validate the binding interaction.

Hypothetical Experimental Data Summary:

Assay MethodMeasured ParameterValueDerived Affinity Constant
Radioligand Binding Assay (RBA) IC₅₀150 nMKᵢ = 85 nM
Fluorescence Polarization (FP) IC₅₀165 nMKᵢ = 92 nM
Surface Plasmon Resonance (SPR) kₐ (M⁻¹s⁻¹) kₔ (s⁻¹)1.5 x 10⁵ 1.2 x 10⁻²Kₔ = 78 nM

Interpretation of Results:

The data presented in the table exemplifies a successful cross-validation. The Kᵢ value of 85 nM obtained from the "gold standard" RBA is closely matched by the 92 nM Kᵢ from the non-radioactive, homogeneous FP assay. This strong agreement between two distinct endpoint assays provides high confidence in the compound's potency.

Furthermore, the label-free SPR analysis yielded a Kₔ of 78 nM. The convergence of the Kₔ (from real-time kinetics) with the Kᵢ values (from endpoint competition) provides powerful, multi-faceted evidence for the binding affinity of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid to its target. Any significant divergence (e.g., >5-fold difference) would trigger an investigation into potential assay-specific artifacts or compound interference.

Conclusion

Characterizing a novel ligand such as 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid requires a rigorous and multi-pronged analytical strategy. No single assay can provide a complete and infallible picture of a molecular interaction. By systematically employing and cross-validating results from orthogonal methods like RBA, FP, and SPR, researchers can build a robust, reliable, and defensible dataset. This approach not only validates the primary binding affinity but also provides deeper insights into the kinetics of the interaction, mitigating the risk of pursuing artifactual hits and ensuring that only the most promising candidates progress through the drug discovery pipeline.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. (2011). Methods in Molecular Biology.
  • Fluorescence polariz
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). MDPI.
  • Analysis of receptor-ligand interactions by surface plasmon resonance. (2011). PubMed.
  • Radioligand binding methods: practical guide and tips.American Journal of Physiology-Cell Physiology.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2020). Frontiers in Pharmacology.
  • An Introduction to Surface Plasmon Resonance. (2023). Jackson ImmunoResearch.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009). Current Protocols in Chemical Biology.
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023). Journal of Medicinal Chemistry.
  • A Practical Guide to Cross-Validation of Analytical Methods Between Labor
  • Establishing and optimizing a fluorescence polariz
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK P
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023).
  • FDA issues final guidance on bioanalytical method valid
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Comprehensive Safety and Handling Guide: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Oxo-1-phenyl-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6). As a research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not available. Therefore, the following guidance is synthesized from the known hazards of structurally similar pyridazinone and carboxylic acid derivatives, combined with established principles of laboratory safety. The primary directive of this document is to ensure the safety of all laboratory personnel through a thorough understanding of potential hazards and the rigorous application of protective measures.

Hazard Assessment: Understanding the Risks

Based on an analysis of analogous compounds, 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Similar chemical structures are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly in its powdered form, may lead to irritation of the respiratory system.[5][6]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table outlines the minimum required PPE for handling 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. It is crucial to remember that PPE is the last line of defense; engineering controls such as fume hoods should always be the primary method for exposure control.[7]

PPE CategoryMinimum RequirementRationale and Field Insights
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsStandard safety glasses offer basic protection, but chemical splash goggles that form a seal around the eyes are strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[8] A face shield, worn in conjunction with goggles, should be used when a significant splash hazard exists.
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including many acids and organic compounds.[9] Given the lack of specific permeation data for this compound, it is recommended to use a standard thickness nitrile glove (at least 4 mil) and to practice the "double gloving" technique for extended procedures. Always inspect gloves for any signs of degradation or punctures before use.[7]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills and contamination.[10] The lab coat should be fully buttoned.
Respiratory Protection N95 Particulate RespiratorWhen handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of airborne particles.[11][12] For procedures that may generate a significant amount of dust, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered.

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid AssessQuantity Assess Quantity and Procedure Start->AssessQuantity SmallScale Small Scale (<1g) in Fume Hood? AssessQuantity->SmallScale LargeScale Large Scale or Outside Hood? AssessQuantity->LargeScale BasicPPE Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat SmallScale->BasicPPE Yes AdvancedPPE Required PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator SmallScale->AdvancedPPE No LargeScale->AdvancedPPE Proceed Proceed with Experiment BasicPPE->Proceed AdvancedPPE->Proceed

Caption: PPE selection workflow based on the scale and location of the handling procedure.

Donning PPE: A Deliberate Sequence

The correct order for putting on PPE is crucial to ensure complete protection.[1][4]

  • Hand Hygiene: Begin by thoroughly washing your hands with soap and water.[13]

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Place the N95 respirator over your nose and mouth, securing the straps. Perform a seal check to ensure a tight fit.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double gloving, put on the second pair over the first.

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area. The principle is to remove the most contaminated items first.[4]

  • Gloves: Remove the outer pair of gloves (if double gloving) by peeling one off from the cuff and turning it inside out, then using the clean hand to remove the other glove in the same manner. Dispose of them immediately in the designated waste container. If only wearing one pair, remove them using the same technique.[1]

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, avoiding contact with the outer, potentially contaminated surface.

  • Eye Protection: Remove goggles or safety glasses from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][13]

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a critical component of laboratory safety.

Decontamination
  • Work Surfaces: All work surfaces, including the inside of the fume hood, should be wiped down with a suitable laboratory disinfectant after each use.[14][15]

  • Reusable PPE: Reusable eye and face protection should be decontaminated according to the manufacturer's instructions.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid must be considered hazardous waste.[14]

  • Segregation: Do not mix contaminated PPE waste with general laboratory trash.[2][16]

  • Containment: Place all used gloves, disposable lab coats, and respirators into a designated, clearly labeled hazardous waste container.[17][18] This container should be a leak-proof bag or a rigid container with a lid.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's official chemical waste management program.[17]

The following diagram outlines the disposal pathway for contaminated PPE.

Disposal_Workflow cluster_0 Post-Experiment cluster_1 Waste Segregation cluster_2 Final Disposal Start Experiment Complete Doffing Doff PPE Correctly Start->Doffing IsContaminated Is PPE Contaminated? Doffing->IsContaminated ContaminatedWaste Place in Labeled Hazardous Waste Container IsContaminated->ContaminatedWaste Yes GeneralWaste Place in General Lab Trash IsContaminated->GeneralWaste No InstitutionalDisposal Arrange for Pickup by Institutional Chemical Waste ContaminatedWaste->InstitutionalDisposal

Caption: Disposal workflow for PPE after handling the target compound.

References

  • PPE: Donning & Doffing. The George Washington University, Office of Research Safety. [Link]

  • Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Centers for Disease Control and Prevention (CDC). [Link]

  • Donning and Doffing Personal Protective Equipment. The University of Tennessee, Knoxville. [Link]

  • Sequence for Donning Personal Protective Equipment (PPE). Massachusetts Department of Public Health. [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health, Government of South Australia. [Link]

  • Laboratory Decontamination. The University of North Carolina at Charlotte, Environmental Health and Safety. [Link]

  • How to choose suitable respiratory protection?. Engweld. [Link]

  • Decontamination Protocols for Lab Equipment. Armstrong Scientific Transport. [Link]

  • The Do's and Don'ts of Disposing PPE Waste. EHS Insight. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • Best Practices for Disposing of PPE Waste After Use. Waste Advantage Magazine. [Link]

  • How to dispose of contaminated PPE. Hazmat School. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • What are the guidelines for PPE disposal?. Simple But Needed. [Link]

  • Standard Operating Procedure (SOP) for Laboratory Disinfection. University of Louisville. [Link]

  • Respirator for Chemicals | Protective Dust Mask. uvex safety. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Nitrile Gloves Acid Resistance. Unigloves. [Link]

  • Chemical resistance list - disposable gloves. BINGOLD. [Link]

  • 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh, Environmental Health and Safety. [Link]

Sources

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